Product packaging for 5-Acetoxyindole(Cat. No.:CAS No. 5594-91-2)

5-Acetoxyindole

Cat. No.: B1589323
CAS No.: 5594-91-2
M. Wt: 175.18 g/mol
InChI Key: QHPPUHQLQLSMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Acetoxyindole (CAS 5594-91-2) is a specialist indole derivative with a molecular formula of C10H9NO2 and a molecular weight of 175.18 g·mol⁻¹ . This compound is characterized by its solid form and a melting point of 113-114 °C . It serves as a protected, stable precursor for the highly reactive compound 5-hydroxyindole, which is a key intermediate in organic and medicinal chemistry research . Historically, its primary research application has been in the synthesis and study of melanin pigments. A classic synthetic route involves the reduction of 2:β-dinitro-5-acetoxystyrene, and subsequent deacetylation of this compound provides access to 5-hydroxyindole, which is a critical building block for producing 5:6-dihydroxyindole—a recognized intermediate in the enzymatic oxidation of tyrosine to melanin . Beyond pigment chemistry, 5-oxyindole derivatives, a class to which this compound belongs, have been investigated for their potential biological activities, including antiviral properties . Researchers value this compound as a versatile synthetic intermediate to explore complex heterocyclic systems and to develop new pharmacologically active molecules. It is important to note that 1-acyloxyindole compounds, in general, can exhibit chemical instability and may be susceptible to hydrolysis, requiring careful handling and storage . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1589323 5-Acetoxyindole CAS No. 5594-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-5-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)13-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPPUHQLQLSMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469225
Record name 5-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5594-91-2
Record name 5-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling 5-Acetoxyindole: A Journey Through its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the discovery and historical synthesis of 5-acetoxyindole, a key intermediate in the development of various biologically active compounds. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the seminal synthesis and the foundational methods that paved the way for its production.

Discovery and First Synthesis

The first documented synthesis of this compound appears in a 1959 paper by John Koo, Souren Avakian, and Gustav J. Martin, published in The Journal of Organic Chemistry. Their work, titled "Synthesis in the 5-Hydroxyindole Series. N-Acetyl-5-hydroxytryptophan and Related Compounds," detailed the acetylation of 5-hydroxyindole as part of a broader investigation into 5-hydroxyindole derivatives with potential pharmacological applications. This initial synthesis marked a significant step in the exploration of indole chemistry and its role in medicinal research.

The method developed by Koo and his colleagues involved the direct acetylation of 5-hydroxyindole using acetic anhydride in the presence of pyridine. This straightforward approach provided a reliable means of producing this compound, facilitating further studies into its chemical properties and potential applications.

Historical Synthesis Methods

The synthesis of this compound is intrinsically linked to the availability of its precursor, 5-hydroxyindole. One of the most significant historical methods for the preparation of 5-hydroxyindoles is the Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929. This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester to form the 5-hydroxyindole scaffold. The versatility and relative simplicity of the Nenitzescu synthesis made it a cornerstone of indole chemistry for many years.

Following the Nenitzescu synthesis to obtain 5-hydroxyindole, the subsequent acetylation to yield this compound, as demonstrated by Koo, Avakian, and Martin, became a standard procedure.

Experimental Protocols

Below are the detailed experimental protocols for the historical synthesis of this compound, including the preparation of its precursor via the Nenitzescu reaction.

Table 1: Quantitative Data for Historical Synthesis

Synthesis StepPrecursor/ReactantReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Nenitzescu Synthesis Benzoquinone, Ethyl β-aminocrotonate-AcetoneBoilingNot Specified~46%Nenițescu, C. D. (1929)
Acetylation 5-HydroxyindoleAcetic anhydride, Pyridine-Not SpecifiedNot SpecifiedNot SpecifiedKoo, J. et al. (1959)

1. Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxyindole-3-carboxylate (A 5-Hydroxyindole Derivative)

  • Reactants: Benzoquinone and ethyl β-aminocrotonate.

  • Solvent: Acetone.

  • Procedure: A solution of benzoquinone in acetone is treated with ethyl β-aminocrotonate. The mixture is heated to boiling. The reaction proceeds to yield ethyl 2-methyl-5-hydroxyindole-3-carboxylate.

  • Yield: Approximately 46%.

2. Synthesis of this compound from 5-Hydroxyindole

  • Reactants: 5-Hydroxyindole, acetic anhydride.

  • Catalyst/Base: Pyridine.

  • Procedure: 5-Hydroxyindole is treated with acetic anhydride in the presence of pyridine. The pyridine acts as a base to facilitate the acetylation of the hydroxyl group. The reaction mixture is worked up to isolate the this compound product.

  • Note: The 1959 paper by Koo et al. does not specify the exact reaction conditions and yield for this specific transformation within the experimental section, as it was part of a series of syntheses. However, this represents the earliest documented method.

Synthesis Pathways and Logical Flow

The historical synthesis of this compound can be visualized as a two-step process, beginning with the construction of the core 5-hydroxyindole ring system, followed by its functionalization.

historical_synthesis cluster_nenitzescu Nenitzescu Indole Synthesis (1929) cluster_acetylation Acetylation (Koo et al., 1959) benzoquinone Benzoquinone hydroxyindole 5-Hydroxyindole Derivative benzoquinone->hydroxyindole Condensation aminocrotonate Ethyl β-aminocrotonate aminocrotonate->hydroxyindole hydroxyindole_precursor 5-Hydroxyindole hydroxyindole->hydroxyindole_precursor Hydrolysis/Decarboxylation (if necessary) acetoxyindole This compound hydroxyindole_precursor->acetoxyindole Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetoxyindole pyridine Pyridine pyridine->acetoxyindole Base

Historical synthesis route to this compound.

The logical workflow for the discovery and characterization process that brought this compound into the scientific domain can be illustrated as follows:

discovery_workflow need Need for functionalized 5-hydroxyindoles for pharmacological studies synthesis_precursor Synthesis of 5-Hydroxyindole (e.g., via Nenitzescu Reaction) need->synthesis_precursor acetylation_step Acetylation of 5-Hydroxyindole synthesis_precursor->acetylation_step isolation Isolation and Purification of This compound acetylation_step->isolation characterization Structural Characterization (e.g., Spectroscopy, Elemental Analysis) isolation->characterization biological_testing Further Biological Evaluation characterization->biological_testing

Workflow of the discovery and initial study of this compound.

This guide provides a foundational understanding of the origins of this compound, offering valuable historical context and detailed synthetic knowledge for professionals in the chemical and pharmaceutical sciences. The pioneering work of Nenițescu and later Koo, Avakian, and Martin established the basis for the synthesis of this important class of compounds, which continues to be relevant in contemporary drug discovery and development.

5-Acetoxyindole: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and structure elucidation of 5-acetoxyindole. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this indole derivative.

Core Chemical Properties

This compound, with the IUPAC name 1H-indol-5-yl acetate, is a solid, organic compound.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and research applications.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][2]
CAS Number 5594-91-2[1][2]
Appearance Off-white to beige solid
Melting Point 98-101 °C
Boiling Point 339.1 °C (Predicted)
Solubility Slightly soluble in chloroform, DMSO, and methanol
InChI InChI=1S/C10H9NO2/c1-7(12)13-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3[1][2]
InChIKey QHPPUHQLQLSMHC-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)NC=C2[1][2]

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, and together they offer unambiguous confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl protons of the acetate group. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Public databases indicate the availability of ¹³C NMR data for this compound, which would be instrumental in confirming the carbon skeleton.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) data for this compound is noted in public chemical databases.[2] A typical mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO), resulting in a significant peak at m/z = 132, and other characteristic cleavages of the indole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the ester carbonyl group, and C-O stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acetylation of 5-hydroxyindole.[3] The following is a representative experimental protocol adapted from the synthesis of the analogous compound, 4-acetoxyindole.[4]

Materials:

  • 5-Hydroxyindole

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 20% Aqueous citric acid solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Heptane

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 5-hydroxyindole and dichloromethane.

  • Cool the mixture to 0-5 °C.

  • Add pyridine dropwise to the cooled solution.

  • Slowly add acetic anhydride to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 20% aqueous citric acid solution and saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Induce precipitation of the product by adding heptane and further removing the dichloromethane by distillation.

  • Collect the solid product by filtration, wash with heptane, and dry under vacuum.

Synthesis_Workflow Start 5-Hydroxyindole Reaction Acetylation: Acetic Anhydride, Pyridine, DCM Start->Reaction Workup Aqueous Workup: Citric Acid, NaHCO₃ Reaction->Workup Purification Purification: Precipitation from DCM/Heptane Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Structure Elucidation Workflow

The process of confirming the structure of a synthesized compound like this compound involves a logical sequence of analytical techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (GC-MS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR NMR_Interp Determine Connectivity and Carbon Skeleton NMR->NMR_Interp MS_Interp Confirm Molecular Weight and Fragmentation MS->MS_Interp IR_Interp Identify Functional Groups IR->IR_Interp Structure Confirmed Structure of This compound NMR_Interp->Structure MS_Interp->Structure IR_Interp->Structure

A logical workflow for the structure elucidation of this compound.

Note on X-ray Crystallography: While X-ray crystallography provides the most definitive three-dimensional structural information, no publicly available crystal structure data for this compound was found during the literature search for this guide.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The indole scaffold is a common motif in biologically active molecules, and the 5-acetoxy group provides a handle for further chemical modification, enabling the synthesis of a diverse range of compounds for drug discovery programs.[1]

This technical guide serves as a comprehensive resource for understanding the fundamental chemical properties and the analytical processes involved in the structural confirmation of this compound. The provided data and protocols are intended to support the work of researchers and scientists in advancing chemical and pharmaceutical research.

References

Spectroscopic Profile of 5-Acetoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-acetoxyindole (1H-indol-5-yl acetate), a key intermediate in various synthetic pathways and a compound of interest in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data points for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

¹³C NMR (Carbon NMR):

Chemical Shift (δ) ppmAssignment
Specific peak list not available in search results. PubChem indicates data is available from Wiley-VCH.[1]
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
Specific peak list not available in search results.
Expected absorptions:
~3400N-H stretch
~1760C=O stretch (ester)
1600-1450C=C stretch (aromatic)
~1200C-O stretch (ester)
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Fragmentation
Specific fragmentation pattern not available in search results. GC/MS data is indicated as available on PubChem.[1]
Molecular Ion (M⁺):
175.06C₁₀H₉NO₂

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

  • Ionization: Utilize Electron Ionization (EI) as a common method for generating ions.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

A Theoretical Exploration of 5-Acetoxyindole's Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the molecular orbitals of 5-acetoxyindole, a significant indole derivative with applications in various fields, including pharmacology and materials science. While direct comprehensive theoretical studies on this compound are limited, this guide synthesizes data from closely related and structurally similar indole derivatives to offer valuable insights into its electronic properties. By examining compounds such as 5-hydroxyindole and melatonin (N-acetyl-5-methoxytryptamine), we can infer the molecular orbital characteristics of this compound, crucial for understanding its reactivity, stability, and potential interactions in biological and chemical systems.

Introduction to this compound and its Significance

This compound is an acetylated form of 5-hydroxyindole, a metabolite of the amino acid tryptophan. The indole nucleus is a core structure in many biologically active compounds, including the neurotransmitter serotonin.[1] The substitution at the 5-position of the indole ring significantly influences the molecule's electronic properties and, consequently, its biological activity. Understanding the molecular orbital landscape, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting the chemical behavior of this compound.

Computational Methodologies for Analyzing Indole Derivatives

The theoretical investigation of indole derivatives predominantly employs quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice for such studies, often paired with basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[2] These computational approaches allow for the optimization of the molecular geometry and the calculation of various electronic properties.[2]

Experimental Protocol: A Generalized Workflow

A typical computational study on an indole derivative involves the following steps:

  • Molecular Structure Optimization: The initial step is to determine the most stable 3D conformation of the molecule. This is achieved by performing geometry optimization calculations using a selected level of theory (e.g., DFT with the B3LYP functional and a suitable basis set).[3]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Molecular Orbital Analysis: Once the optimized geometry is obtained, the molecular orbitals (HOMO, LUMO, etc.) and their corresponding energies are calculated. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map is generated to visualize the charge distribution within the molecule. This helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

  • Calculation of Other Quantum Chemical Descriptors: Additional properties such as dipole moment, ionization potential, and electron affinity are often calculated to provide a more comprehensive understanding of the molecule's electronic nature.

Molecular Orbital Properties of 5-Substituted Indoles

Due to the scarcity of direct data on this compound, this section presents a comparative analysis of the molecular orbital properties of structurally related 5-substituted indoles. This data serves as a valuable proxy for estimating the properties of this compound.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Indole B3LYP/6-311+G(d,p)-5.58-0.355.232.11
5-Hydroxyindole B3LYP/6-311+G(d,p)-5.35-0.454.902.65
Melatonin (N-acetyl-5-methoxytryptamine) DFT-5.79-0.715.08Not specified
Serotonin (5-hydroxytryptamine) B3LYP/6-311+G(d,p)-5.28-0.384.903.14

Note: The values presented in this table are compiled from various computational studies on indole derivatives and may have been calculated using slightly different parameters. They are intended for comparative purposes.[3][5]

The data suggests that substitution at the 5-position of the indole ring has a noticeable effect on the HOMO and LUMO energy levels. The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) tends to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[4]

Visualizing Computational Workflows and Molecular Properties

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis Mol_Structure Initial Molecular Structure (e.g., this compound) Optimization Geometry Optimization Mol_Structure->Optimization Frequency Frequency Calculation Optimization->Frequency MO_Calc Molecular Orbital Calculation Optimization->MO_Calc MEP_Calc MEP Calculation Optimization->MEP_Calc Stable_Structure Optimized Stable Structure Frequency->Stable_Structure Vibrational_Frequencies Vibrational Frequencies Frequency->Vibrational_Frequencies HOMO_LUMO HOMO/LUMO Energies & Gap MO_Calc->HOMO_LUMO Properties Other Electronic Properties MO_Calc->Properties MEP_Map Molecular Electrostatic Potential Map MEP_Calc->MEP_Map

Figure 1: A generalized workflow for the computational study of this compound.

HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptance Electron Acceptance (Electrophilicity) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation Energy (HOMO-LUMO Gap) Electron_Donation Electron Donation (Nucleophilicity) HOMO_level LUMO_level Energy Energy

Figure 2: Conceptual diagram of HOMO, LUMO, and the energy gap.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical approaches to studying the molecular orbitals of this compound, drawing upon data from analogous indole derivatives. The electronic properties of this compound are significantly influenced by the acetoxy group at the 5-position, which modulates its HOMO-LUMO energy gap and charge distribution. These theoretical insights are invaluable for predicting its reactivity, designing new derivatives with tailored properties, and understanding its interactions in complex biological systems.

Future research should focus on dedicated computational and experimental studies of this compound to validate the predictions made from related compounds and to provide a more precise understanding of its electronic structure. Such studies will be instrumental for advancing the development of new pharmaceuticals and functional materials based on the indole scaffold.

References

In-Depth Technical Guide to the Physical Properties of 5-Acetoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the known physical properties of 5-acetoxyindole, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its melting point and solubility characteristics, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physical Properties of this compound

This compound, a derivative of indole, serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. An accurate understanding of its physical properties is crucial for its application in research and drug development.

Data Presentation

The quantitative physical data for this compound is summarized in the table below.

PropertyValueSource
Melting Point 113-114 °C[1]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
CAS Number 5594-91-2[2]
Solubility No quantitative data available. Qualitatively, it is expected to be slightly soluble in polar organic solvents like chloroform, DMSO, and methanol, based on the properties of the isomeric 4-acetoxyindole.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound

This compound can be synthesized from 5-hydroxyindole via acetylation. The following protocol is a standard laboratory procedure for this transformation.

Materials:

  • 5-Hydroxyindole

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-hydroxyindole in a suitable aprotic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a slight molar excess of a base, such as pyridine, to the solution while stirring.

  • To this mixture, add a slight molar excess of acetic anhydride dropwise, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.[2][3][4][5]

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[2]

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

  • The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow.

Solubility Assessment

A qualitative and semi-quantitative assessment of this compound's solubility can be performed to guide its use in various experimental settings.

Materials:

  • Purified this compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Small test tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of clean, dry test tubes or vials.

  • To each tube, add a measured volume of a different solvent (e.g., 1 mL).

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.[6]

  • Visually inspect each tube for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

  • If the compound is not fully dissolved, the mixture can be gently heated in a water bath to assess the effect of temperature on solubility.

  • For a more quantitative measure, a saturated solution can be prepared by adding an excess of the compound to a known volume of solvent and stirring for an extended period to ensure equilibrium. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Mandatory Visualization

The following diagram illustrates the synthesis of this compound and its relationship to the serotonin metabolic pathway.

Synthesis_and_Relation_to_Serotonin_Pathway cluster_synthesis Synthesis of this compound cluster_biological Biological Relevance 5-Hydroxyindole 5-Hydroxyindole This compound This compound 5-Hydroxyindole->this compound Acetylation Serotonin Serotonin 5-Hydroxyindole->Serotonin Precursor to Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Pyridine Pyridine Pyridine->this compound Base

Caption: Synthesis of this compound and its biochemical context.

References

The Nenitzescu Indole Synthesis: A Comprehensive Guide to 5-Hydroxyindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Nenitzescu indole synthesis, a powerful tool in organic chemistry, provides a direct route to the synthesis of 5-hydroxyindole derivatives. First reported by Costin Nenitzescu in 1929, this reaction has become indispensable for the creation of a wide range of biologically active molecules, including the neurotransmitter serotonin and various anti-inflammatory agents.[1] This technical guide delves into the core of the Nenitzescu synthesis, providing detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers in the lab.

Core Principles and Mechanism

The Nenitzescu indole synthesis is fundamentally a condensation reaction between a 1,4-benzoquinone and a β-aminocrotonic ester (an enamine). The reaction proceeds through a sequence of a Michael addition, a nucleophilic attack by the enamine, and a subsequent elimination to form the 5-hydroxyindole scaffold.[1] The use of polar solvents is generally favored for this reaction.[1]

While the classical approach provides a solid foundation, modern variations have introduced improvements. The use of Lewis acid catalysts, for instance, has been shown to enhance reaction efficiency.[1] For larger-scale syntheses, a slight excess (20-60%) of the benzoquinone is often employed to drive the reaction to completion.[1]

Reaction Mechanism

The generally accepted mechanism for the Nenitzescu indole synthesis is illustrated below.

Nenitzescu_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzoquinone 1,4-Benzoquinone Michael_Adduct Michael Adduct Benzoquinone->Michael_Adduct Michael Addition Enamine β-Aminocrotonic Ester Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Nucleophilic Attack Hydroquinone Hydroquinone Intermediate Cyclized_Intermediate->Hydroquinone Proton Transfer Hydroxyindole 5-Hydroxyindole Derivative Hydroquinone->Hydroxyindole Elimination of H2O

Caption: The reaction mechanism of the Nenitzescu indole synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative 5-hydroxyindole derivative.

Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Ethanol

  • Sodium Bicarbonate Solution (5%)

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 eq) in a mixture of glacial acetic acid and ethyl acetate.

  • Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate (1.2 eq) in ethyl acetate to the flask at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow Reactants Dissolve 1,4-Benzoquinone in Acetic Acid/Ethyl Acetate Add_Enamine Add Ethyl 3-aminocrotonate Solution Reactants->Add_Enamine Stir Stir at Room Temperature (24-48h) Add_Enamine->Stir Workup Concentrate and perform Aqueous Work-up Stir->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for the Nenitzescu indole synthesis.

Quantitative Data

The yields of the Nenitzescu indole synthesis can vary significantly depending on the substrates and reaction conditions. The following table summarizes representative yields for the synthesis of various 5-hydroxyindole derivatives.

1,4-Benzoquinone DerivativeEnamine DerivativeCatalyst/SolventYield (%)Reference
1,4-BenzoquinoneEthyl 3-aminocrotonateAcetic Acid/Ethyl Acetate63[2]
1,4-BenzoquinoneN-methyl-β-aminocrotonateGlacial Acetic Acid/Ethyl Acetate63[2]
NaphthoquinoneVarious β-aminocrotonates(R,R)-Cr salen complex/Nitromethaneup to 97[3]
1,4-BenzoquinoneN-benzylaminoacrylic estersNitromethane47-53[4]

Applications in Drug Development and Biology

The 5-hydroxyindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] Its significance stems from its role as a precursor to vital biomolecules.

Serotonin (5-Hydroxytryptamine)

One of the most prominent examples is serotonin, a key neurotransmitter involved in the regulation of mood, sleep, and appetite.[1][6] The synthesis of serotonin and its derivatives is a major focus in the development of treatments for depression and other neurological disorders.

Serotonin Signaling Pathway

The biological effects of serotonin are mediated through its interaction with a variety of 5-HT receptors. The diagram below illustrates a simplified overview of a major serotonin signaling pathway.

Serotonin_Signaling Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A simplified diagram of a serotonin (5-HT) signaling pathway.

Other Applications

Beyond serotonin, the 5-hydroxyindole scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and has been explored for the development of novel anti-tumor agents.[1][5] The versatility of the Nenitzescu synthesis allows for the generation of diverse libraries of 5-hydroxyindole derivatives, which can be screened for a wide range of biological activities, making it a valuable tool in modern drug discovery.

References

The Fischer Indole Synthesis: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a premier method for the preparation of substituted indoles.[1][2][3] This enduring relevance stems from its versatility, accommodating a wide array of starting materials to furnish the indole core, a privileged scaffold in numerous natural products, pharmaceuticals, and agrochemicals.[4] This technical guide provides an in-depth exploration of the Fischer indole synthesis, tailored for researchers, scientists, and drug development professionals. It encompasses a detailed mechanistic overview, comparative quantitative data, explicit experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding and practical application of this seminal reaction.

The Core Reaction: Mechanism and Key Intermediates

The Fischer indole synthesis is fundamentally the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][3] The reaction can be promoted by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids, including zinc chloride, boron trifluoride, and aluminum chloride.[2][3]

The reaction mechanism, a subject of extensive investigation, proceeds through several key steps:

  • Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone then tautomerizes to its enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[4][4]-sigmatropic rearrangement, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond.[1]

  • Rearomatization: The resulting intermediate rearomatizes to form a di-imine.

  • Cyclization and Elimination: Intramolecular cyclization followed by the elimination of a molecule of ammonia yields the final indole product.[1]

Fischer_Indole_Synthesis_Mechanism Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone + Carbonyl - H2O Carbonyl Aldehyde or Ketone Enamine Enamine Tautomer Arylhydrazone->Enamine Tautomerization Di_imine Di-imine Intermediate Enamine->Di_imine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Di_imine->Cyclized_Intermediate Rearomatization & Intramolecular Attack Indole Substituted Indole Cyclized_Intermediate->Indole - NH3 Tetrahydrocarbazole_Synthesis_Workflow Start Start Mix Mix Cyclohexanone and Glacial Acetic Acid Start->Mix Heat Heat to Reflux Mix->Heat Add_Hydrazine Add Phenylhydrazine (1 hour) Heat->Add_Hydrazine Reflux Reflux (1 hour) Add_Hydrazine->Reflux Pour_Solidify Pour and Solidify Reflux->Pour_Solidify Cool_Filter Cool to 5°C and Filter Pour_Solidify->Cool_Filter Wash Wash with Water and Ethanol Cool_Filter->Wash Dry Air Dry Wash->Dry Recrystallize Recrystallize from Methanol Dry->Recrystallize End End Recrystallize->End

References

The Indole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in a vast array of natural products, essential biomolecules, and synthetic pharmaceuticals underscores its remarkable versatility and biological importance. From the essential amino acid tryptophan to the neurotransmitter serotonin and potent anticancer alkaloids like vincristine, the indole nucleus is a recurring theme in molecules that modulate profound physiological and pathological processes. [1][2]This inherent bioactivity, coupled with a synthetically tractable framework, has established the indole scaffold as a "privileged structure" in drug discovery—a molecular framework that is capable of binding to multiple biological targets with high affinity. [3] This technical guide provides a comprehensive overview of the significance of the indole scaffold in medicinal chemistry. It details its prevalence in FDA-approved drugs, explores its multifaceted biological activities, presents detailed experimental protocols for its synthesis and evaluation, and illustrates key molecular pathways and drug discovery workflows.

The Indole Nucleus: A Privileged Pharmacophore

The indole ring system's status as a privileged scaffold is attributed to its unique physicochemical properties. The bicyclic structure provides a rigid, planar framework suitable for interacting with biological macromolecules. [4][5]The pyrrolic nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions. [3]Furthermore, the indole ring is electron-rich, making it susceptible to electrophilic substitution, particularly at the C3 position, which allows for extensive functionalization and the generation of diverse chemical libraries. [6]This structural and electronic versatility enables indole derivatives to mimic peptide structures and bind reversibly to a wide range of enzymes and receptors, providing immense opportunities for the development of novel drugs with distinct mechanisms of action. [7]

Indole Scaffolds in Approved Pharmaceuticals

The therapeutic success of the indole scaffold is evidenced by the large number of indole-containing drugs approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies worldwide. Over 40 such drugs are on the market, treating a wide spectrum of clinical conditions. [6]These agents span multiple therapeutic categories, demonstrating the broad applicability of the indole core in drug design.

Table 1: Selected FDA-Approved Drugs Containing an Indole Scaffold

Drug Name Therapeutic Class Mechanism of Action (Primary)
Indomethacin NSAID Non-selective inhibitor of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. [1][8]
Ondansetron Antiemetic Selective 5-HT3 receptor antagonist, blocking serotonin activity. [6]
Sumatriptan Antimigraine 5-HT1B/1D receptor agonist, causing vasoconstriction of cranial blood vessels.
Vinblastine Anticancer Inhibits tubulin polymerization, leading to mitotic arrest in cancer cells. [1][2]
Sunitinib Anticancer Multi-targeted receptor tyrosine kinase (RTK) inhibitor. [2]
Tadalafil Erectile Dysfunction PDE5 inhibitor, increasing blood flow. [9]
Fluvastatin Antihyperlipidemic HMG-CoA reductase inhibitor, lowering cholesterol synthesis. [9]
Panobinostat Anticancer Histone deacetylase (HDAC) inhibitor. [2]

| Delavirdine | Antiviral (Anti-HIV) | Non-nucleoside reverse transcriptase inhibitor. [10]|

Diverse Biological Activities of Indole Derivatives

The structural versatility of the indole nucleus has led to the discovery of derivatives with a wide array of pharmacological activities. Researchers have extensively explored the modification of the indole core at various positions to optimize potency and selectivity against numerous therapeutic targets. [1]

Anticancer Activity

Indole derivatives are particularly prominent in oncology, acting on various key biological targets. [11]* Tubulin Inhibition : Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, a critical process for cell division, leading to apoptosis in rapidly dividing cancer cells. [1]* Kinase Inhibition : Many indole derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. [12]* HDAC Inhibition : Panobinostat is an FDA-approved indole-based drug that inhibits histone deacetylases, enzymes involved in the epigenetic regulation of gene expression. [2]

Anti-inflammatory Activity

The non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a well-known example. It functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins from arachidonic acid. [1][8]

Antimicrobial and Antiviral Activity

The indole scaffold is a key pharmacophore in the development of agents to combat infectious diseases. [12]Derivatives have shown efficacy against a range of bacteria, fungi, and viruses, including HIV and influenza. [4][12]The ability to functionalize the indole ring allows for the design of compounds that can disrupt microbial processes like cell wall synthesis, DNA replication, or enzymatic activity.

Table 2: Selected Biological Activities of Investigational Indole Derivatives

Compound Class Biological Activity Target/Mechanism Quantitative Data Example
Indole-acrylamide derivatives Anticancer Tubulin Polymerization Inhibitor Compound 1 (Hawash et al.) showed an IC50 of 5.0 µM against Huh7 cells. [5][12]
Pyrazolinyl-indole derivatives Anticancer EGFR Inhibitor Compound HD05 (Khalilullah et al.) achieved 78.76% growth inhibition in leukemia cells at 10 µM. [12]
Indole-thiourea hybrids Antimicrobial Not Specified MIC < 1.0 µg/mL against certain strains. [4]

| Indole-hydrazone derivatives | Antifungal | Not Specified | MIC < 25 µg/mL (compared to Fluconazole MIC < 0.78 µg/mL). [7]|

Key Signaling and Biosynthetic Pathways

The biological significance of indoles can be visualized through their roles in critical molecular pathways.

Indole Alkaloid Biosynthesis

The amino acid tryptophan is the biochemical precursor for a vast array of indole alkaloids. The pathway begins with the decarboxylation of tryptophan to form tryptamine, a key intermediate that is further modified and cyclized to produce complex alkaloids.

Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine (Common Precursor) Tryptamine->Strictosidine Condensation with Secologanin ComplexAlkaloids Complex Indole Alkaloids (e.g., Vinblastine, Reserpine) Strictosidine->ComplexAlkaloids Multiple Enzymatic Steps

Biosynthesis of complex indole alkaloids from tryptophan.
COX Inhibition Pathway

Indole-based NSAIDs like indomethacin interrupt the inflammatory cascade by blocking COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins.

Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin (Indole NSAID) Indomethacin->COX Inhibition

Mechanism of action for indole-based NSAIDs.

Drug Discovery and Development Workflow

The development of new indole-based therapeutics follows a structured workflow, from initial synthesis to lead optimization and clinical evaluation.

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Phase Synthesis 1. Synthesis of Indole Library Screening 2. High-Throughput Screening (HTS) Synthesis->Screening Hit_ID 3. Hit Identification Screening->Hit_ID SAR 4. SAR Studies & Lead Optimization Hit_ID->SAR ADMET 5. In Vitro ADMET Profiling SAR->ADMET InVivo 6. In Vivo Efficacy & Toxicology ADMET->InVivo Clinical 7. Clinical Trials InVivo->Clinical

Typical drug discovery workflow for indole derivatives.

Experimental Protocols

Detailed and reproducible experimental methods are critical for the synthesis and evaluation of novel indole derivatives. Below are representative protocols for a classic indole synthesis and key biological assays.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.

Objective: To synthesize a 2,3-disubstituted indole.

Materials:

  • Phenylhydrazine

  • Appropriate ketone (e.g., Acetophenone for 2-phenylindole)

  • Acid catalyst (e.g., Zinc chloride (ZnCl2), Polyphosphoric acid, or Glacial Acetic Acid) [4]* Suitable solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and the selected ketone in a suitable solvent like ethanol or acetic acid. [4]2. Stir the mixture at room temperature or gently heat to facilitate the condensation reaction, forming the corresponding phenylhydrazone. The progress can be monitored by Thin Layer Chromatography (TLC). In many cases, this step is performed in situ. [4]3. Indolization (Cyclization): Add the acid catalyst (e.g., a catalytic amount of ZnCl2 or an excess of polyphosphoric acid) to the reaction mixture containing the hydrazone.

  • Heat the mixture under reflux for several hours (typically 2-4 hours), with continuous stirring. [1]The reaction temperature and time depend on the specific substrates and catalyst used.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • If a strong acid was used, carefully pour the mixture into crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the solution is alkaline. [1]7. The crude indole product, which often precipitates as a solid, is collected by vacuum filtration.

  • The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure substituted indole. [1]

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity, commonly employed for screening potential anticancer compounds. [1] Objective: To determine the half-maximal inhibitory concentration (IC50) of an indole derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) [1]* Test indole derivative, dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture MCF-7 cells until confluent. Trypsinize the cells, perform a cell count (e.g., using a hemocytometer), and seed them into a 96-well plate at a density of approximately 10,000 cells/well in 100 µL of medium. [1]2. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test indole compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle (DMSO) only as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [1]5. MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well. [10]6. Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [1]Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. [1]9. Calculation: Calculate the percentage of cell viability for each concentration relative to the control (untreated cells). Plot the viability percentage against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Biological Assay Protocol: In Vitro Tubulin Polymerization Inhibition

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often using a fluorescence-based method.

Objective: To determine if an indole derivative inhibits tubulin polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter. [4]* Test indole derivative

  • Temperature-controlled fluorescence plate reader

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare the tubulin reaction mix according to the kit manufacturer's instructions. This typically includes purified tubulin (e.g., 2 mg/mL), GTP, and a buffer containing a fluorescent reporter. [4]2. Compound Incubation: Pre-warm the 96-well plate to 37°C. Add a small volume (e.g., 5 µL) of the test indole derivative at various concentrations to the wells. Include appropriate controls (e.g., a known inhibitor like nocodazole, a known promoter like paclitaxel, and a vehicle control). [4]3. Incubate the plate with the compounds at 37°C for 1 minute.

  • Initiation of Polymerization: Add the pre-warmed tubulin reaction mix (e.g., 50 µL) to each well to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in the fluorescence reader pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission). [4]6. Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. The IC50 can be calculated by plotting the inhibition percentage against the compound concentration.

Conclusion

The indole scaffold is undeniably a cornerstone of medicinal chemistry, serving as a foundational element in a multitude of life-saving and life-altering medications. [1]Its privileged structural nature, characterized by a unique combination of rigidity, aromaticity, and hydrogen-bonding capability, allows it to interact with a wide range of biological targets with high specificity and affinity. The continued exploration of indole chemistry, facilitated by both classic and modern synthetic methodologies, promises to yield a new generation of therapeutic agents. [3]For researchers and drug development professionals, a deep understanding of the synthesis, biological activities, and structure-activity relationships of indole derivatives is essential for harnessing the full therapeutic potential of this remarkable pharmacophore and addressing the unmet medical needs of the future.

References

5-Acetoxyindole: A Prodrug Derivative of 5-Hydroxyindole for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindole is a crucial structural motif found in a multitude of biologically active compounds, most notably the neurotransmitter serotonin (5-hydroxytryptamine). Its diverse physiological roles have made it a focal point in drug discovery and development. However, the therapeutic application of 5-hydroxyindole can be limited by its physicochemical properties. To overcome these limitations, derivatization strategies are often employed. This whitepaper provides a comprehensive technical overview of 5-acetoxyindole, an acetylated derivative of 5-hydroxyindole, designed to function as a prodrug. By masking the hydroxyl group, this compound exhibits altered properties that can enhance its delivery and bioavailability, releasing the active 5-hydroxyindole upon in vivo enzymatic cleavage.

Chemical and Physical Properties

This compound is the acetyl ester of 5-hydroxyindole. The addition of the acetyl group significantly modifies the polarity and reactivity of the parent molecule. Below is a summary of its key chemical and physical properties.

PropertyValueReference
CAS Number 5594-91-2N/A
Molecular Formula C₁₀H₉NO₂N/A
Molecular Weight 175.18 g/mol N/A
Melting Point 113-114 °CN/A
XLogP3 1.8N/A
Appearance Off-white solidN/A

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 5-hydroxyindole using acetic anhydride. This straightforward esterification reaction offers high yields.

Experimental Protocol: Acetylation of 5-Hydroxyindole

Materials:

  • 5-Hydroxyindole

  • Acetic Anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture

Procedure:

  • Dissolve 5-hydroxyindole in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the solution, add pyridine followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. A reported yield for a similar reaction is approximately 90%.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum will show characteristic peaks for the indole ring protons and a singlet corresponding to the acetyl methyl protons.
¹³C NMR The carbon NMR spectrum will display resonances for the indole ring carbons and the carbonyl and methyl carbons of the acetate group.
FTIR (cm⁻¹) The infrared spectrum will exhibit a characteristic ester carbonyl (C=O) stretching vibration, in addition to the N-H and aromatic C-H and C=C stretching frequencies of the indole core.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

This compound as a Prodrug

A key application of this compound is its role as a prodrug of 5-hydroxyindole. The acetyl group masks the polar hydroxyl group, which can improve the lipophilicity and membrane permeability of the molecule. Once administered, esterase enzymes present in the body can hydrolyze the ester bond, releasing the active 5-hydroxyindole.

Experimental Workflow: Prodrug Activation

The following diagram illustrates a general workflow for assessing the activation of a prodrug like this compound to its active form, 5-hydroxyindole.

G prodrug This compound (Prodrug) incubation Incubation with Esterases or Biological Matrix (e.g., plasma, liver microsomes) prodrug->incubation active_drug 5-Hydroxyindole (Active Drug) incubation->active_drug analysis Quantitative Analysis (e.g., LC-MS/MS) incubation->analysis Monitor Conversion activity_assay Biological Activity Assay (e.g., cytotoxicity, antioxidant assay) active_drug->activity_assay G cluster_0 5-HT Receptor Activation cluster_1 Downstream Signaling Pathways cluster_2 Cellular Responses receptor 5-HT Receptor g_protein G-Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc ac Adenylate Cyclase (AC) g_protein->ac ion_channel Ion Channel g_protein->ion_channel ca_release ↑ Intracellular Ca²⁺ plc->ca_release camp_production ↑/↓ cAMP ac->camp_production depolarization Membrane Depolarization ion_channel->depolarization

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the 5-Acetoxyindole Ring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core electronic characteristics and chemical reactivity of the 5-acetoxyindole scaffold. This information is crucial for professionals engaged in synthetic chemistry, medicinal chemistry, and drug discovery, where the indole nucleus serves as a foundational structural motif.

Electronic Properties of the this compound Ring

The reactivity of the this compound ring is a direct consequence of its unique electronic architecture. This architecture is determined by the interplay between the π-excessive indole nucleus and the electronic effects of the C5-acetoxy substituent.

The Indole Nucleus

The indole ring system consists of a benzene ring fused to a pyrrole ring. The pyrrole moiety is a π-excessive heterocycle, meaning the five-membered ring contains six π-electrons delocalized over five atoms. This high electron density makes the indole ring highly nucleophilic and prone to electrophilic attack, particularly at the C3 position.[1][2] Attack at C3 is favored because the resulting cationic intermediate (the σ-complex) can delocalize the positive charge over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2]

The 5-Acetoxy Substituent

The acetoxy group at the C5 position exerts a dual electronic effect:

  • Inductive Effect (-I): The electronegative oxygen atoms of the acetoxy group pull electron density away from the benzene ring through the sigma bond framework. This is an electron-withdrawing effect.

  • Resonance Effect (+R): The lone pair of electrons on the phenolic oxygen can be delocalized into the benzene ring's π-system. This is an electron-donating effect that increases the electron density at the ortho (C4, C6) and para (C7) positions.

Overall, the resonance effect is dominant, making the 5-acetoxy group an activating group for electrophilic aromatic substitution on the benzene portion of the indole.[1] It directs incoming electrophiles primarily to the C4 and C6 positions.[1]

Summary of Physical and Spectroscopic Data

The following table summarizes key quantitative data for the this compound molecule.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
Melting Point 113-114 °C[3]
Boiling Point 339.1 ± 15.0 °C (Predicted)[3]
Density 1.25 ± 0.06 g/cm³ (Predicted)[3]
pKa 16.36 ± 0.30 (Predicted)[3]

Reactivity of the this compound Ring

The electronic properties described above dictate the ring's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS)

In this compound, there are multiple potential sites for electrophilic attack. The outcome of a reaction is a balance between the inherent reactivity of the indole nucleus and the directing effects of the acetoxy group.

  • C3 Position (Pyrrole Ring): This is the most nucleophilic and kinetically favored position for electrophilic attack on an indole ring system.[1][2] Reactions at this site preserve the aromaticity of the benzene ring in the transition state.

  • C4 and C6 Positions (Benzene Ring): The activating, ortho-directing nature of the 5-acetoxy group significantly enhances the nucleophilicity of the C4 and C6 positions.[1]

The regioselectivity of EAS reactions can be modulated by the choice of electrophile, solvent, and reaction conditions. Strong electrophiles may favor attack at the highly active C3 position, while under other conditions, substitution can be directed to the C4 or C6 positions.

Caption: Directing effects on the this compound ring.

Summary of Common Reactions

The table below outlines expected outcomes for common electrophilic substitution reactions. Yields are highly dependent on specific substrates and conditions.

Reaction TypeReagentsMajor Product(s)
Halogenation Br₂, Cl₂, I₂Primarily C3-halogenated products.
Nitration HNO₃ / H₂SO₄C3-nitrated, with potential for C4 and C6 isomers.
Friedel-Crafts R-COCl / AlCl₃Typically C3-acylated products.
Mannich Reaction CH₂O, R₂NHForms gramine analogues via substitution at C3.

Synthesis and Applications

Synthetic Routes

This compound is a pivotal starting material for constructing more complex molecules with potential pharmacological activities.[1] The most direct synthesis involves the acetylation of 5-hydroxyindole.

G start Precursors (e.g., p-Benzoquinone, β-Enaminone) nenitzescu Nenitzescu Indole Synthesis start->nenitzescu hydroxyindole 5-Hydroxyindole nenitzescu->hydroxyindole acetylation Acetylation Reaction (e.g., Acetic Anhydride) hydroxyindole->acetylation acetoxyindole This compound Core acetylation->acetoxyindole functionalization Further Functionalization (e.g., C-H Arylation, Alkylation) acetoxyindole->functionalization derivatives Diverse Bioactive Derivatives functionalization->derivatives

Caption: General workflow for synthesis of this compound derivatives.

Applications in Drug Discovery

The this compound scaffold is a key component in the development of novel therapeutic agents.[1] Its structure allows for strategic modifications to create molecules with tailored pharmacological profiles, such as selective thyroid hormone receptor β (TRβ) agonists.[4] The drug discovery process often involves using this core to generate a library of compounds for screening and optimization.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development hit_id Hit Identification (this compound Scaffold) library Library Synthesis (Combinatorial Chemistry) hit_id->library screening High-Throughput Screening (HTS) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization (ADMET Properties) hit_to_lead->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo ind IND Filing in_vivo->ind trials Clinical Trials (Phase I-III) ind->trials

Caption: Generalized drug discovery workflow using an indole scaffold.

Experimental Protocols

Synthesis of this compound from 5-Hydroxyindole

This protocol describes a standard procedure for the acetylation of 5-hydroxyindole.

Materials:

  • 5-Hydroxyindole

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Dissolution: Dissolve 5-hydroxyindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) dropwise with stirring.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acid byproducts.

  • Extraction: Transfer the mixture to a separation funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.

General Protocol for C3-Bromination of this compound

This protocol provides a general method for the electrophilic bromination at the C3 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 3-bromo-5-acetoxyindole.

References

Methodological & Application

Synthesis of 5-acetoxyindole from 5-hydroxyindole and acetic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-acetoxyindole from 5-hydroxyindole and acetic anhydride. This transformation is a fundamental O-acetylation reaction, yielding a versatile intermediate for the synthesis of various biologically active compounds. The protocol described herein is straightforward and offers a high yield of the desired product. This document includes a step-by-step experimental procedure, a summary of reaction parameters, and characterization data for the final product.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. The acetylation of the hydroxyl group at the 5-position of the indole ring modifies its electronic and steric properties, providing a handle for further functionalization or for modulating biological activity. This note details a reliable and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via the O-acetylation of 5-hydroxyindole using acetic anhydride, typically in the presence of a base such as pyridine to neutralize the acetic acid byproduct.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of hydroxyindoles.

Materials:

  • 5-Hydroxyindole

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 20% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Heptane

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyindole (1.0 eq) in dichloromethane (approximately 6 volumes relative to the 5-hydroxyindole charge).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Base: Add pyridine (1.2 eq) dropwise to the cooled solution, maintaining the temperature between 0-5 °C.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for approximately 3-4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Work-up - Acid Wash: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer three times with a 20% aqueous citric acid solution (3 volumes each time relative to the initial 5-hydroxyindole charge).

  • Work-up - Base Wash: Wash the organic layer once with a saturated aqueous sodium bicarbonate solution (3 volumes).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution to about half its original volume using a rotary evaporator.

  • Precipitation and Isolation: Add heptane (approximately 6 volumes relative to the initial 5-hydroxyindole charge) to the concentrated solution to precipitate the product. Further remove dichloromethane by distillation until full precipitation occurs.

  • Final Purification: Cool the mixture to 15-25 °C and collect the solid product by filtration. Wash the collected solid with a small amount of cold heptane.

  • Drying: Dry the purified this compound under vacuum at a moderately elevated temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

ParameterValueReference
Starting Material5-HydroxyindoleCommercially Available
ReagentsAcetic Anhydride, PyridineCommercially Available
SolventDichloromethaneCommercially Available
Reaction Temperature0-5 °C to 20-25 °CInternal Method
Reaction Time3-4 hoursInternal Method
Reported Yield 90% [1]
Purification MethodPrecipitation/RecrystallizationInternal Method

Characterization Data for this compound

  • Appearance: Off-white to light-colored solid.

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and instrument frequency. The following are predicted and/or commonly observed values.

  • A singlet for the acetyl group (CH₃) protons is expected around δ 2.3 ppm.

  • Signals for the indole ring protons will be present in the aromatic region (approximately δ 6.5-7.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Note: Specific chemical shifts (δ) can vary slightly depending on the solvent and instrument frequency.

  • A signal for the acetyl carbonyl carbon is expected around δ 169-171 ppm.

  • A signal for the acetyl methyl carbon is expected around δ 21 ppm.

  • Signals for the indole ring carbons will be present in the aromatic region (approximately δ 100-150 ppm).

IR (Infrared) Spectroscopy:

  • A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected in the region of 1750-1735 cm⁻¹.

  • An N-H stretch for the indole amine is expected around 3300-3500 cm⁻¹.

  • C-H stretching and bending vibrations for the aromatic ring and methyl group will also be present.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (175.18).

  • Fragmentation: Common fragmentation patterns for esters may be observed, including the loss of the acetyl group.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-Hydroxyindole in DCM cool Cool to 0-5 °C start->cool add_pyr Add Pyridine cool->add_pyr add_ac2o Add Acetic Anhydride add_pyr->add_ac2o react Stir at RT (3-4 hours) add_ac2o->react wash_acid Wash with Citric Acid react->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base dry Dry over MgSO₄ wash_base->dry filter_conc Filter & Concentrate dry->filter_conc precipitate Precipitate with Heptane filter_conc->precipitate collect Collect Solid by Filtration precipitate->collect dry_final Dry Under Vacuum collect->dry_final end end dry_final->end This compound

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

reaction_logic reactant1 5-Hydroxyindole intermediate O-Acetylation Reaction reactant1->intermediate reactant2 Acetic Anhydride reactant2->intermediate catalyst Pyridine (Base) catalyst->intermediate product This compound intermediate->product byproduct Acetic Acid intermediate->byproduct

Caption: Logical relationship of reactants and products in the synthesis.

Conclusion

The described protocol provides an efficient and high-yielding method for the synthesis of this compound. This compound serves as a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries. The straightforward nature of the reaction and purification makes it suitable for both small-scale research and larger-scale production.

References

Application Notes & Protocols: 5-Acetoxyindole as a Precursor for Serotonin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of serotonin (5-hydroxytryptamine, 5-HT) using 5-acetoxyindole as a key starting material. The use of this compound offers a strategic advantage by protecting the hydroxyl group at the 5-position of the indole ring during the synthesis of the tryptamine side chain. The subsequent deprotection step efficiently yields the final serotonin product.

The primary synthetic route detailed is an adaptation of the well-established Speeter-Anthony tryptamine synthesis.[1][2] This method is a robust and versatile approach for the preparation of various tryptamine derivatives.

Experimental Rationale

The synthesis of serotonin from this compound can be broken down into four key stages:

  • Electrophilic Acylation: The indole ring of this compound is activated at the C3 position and reacts with oxalyl chloride to form an indole-3-glyoxylyl chloride intermediate. This reaction is highly efficient and typically proceeds in high yield.[1]

  • Amidation: The resulting highly reactive glyoxylyl chloride is then treated with ammonia to form the corresponding glyoxylamide.

  • Reduction: The amide and the ketone functionalities of the glyoxylamide are reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the protected tryptamine, 5-acetoxytryptamine.

  • Deprotection (Hydrolysis): The final step involves the hydrolysis of the acetyl protecting group to unveil the 5-hydroxyl group, yielding serotonin.

This multi-step synthesis is a practical approach for the laboratory-scale production of serotonin and its derivatives for research and development purposes.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction conditions for the synthesis of serotonin from this compound. The data is compiled from protocols for analogous syntheses, primarily the Speeter-Anthony synthesis using similarly substituted indoles.[1][3]

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1AcylationThis compoundOxalyl chlorideAnhydrous Ether0 - 54~95 (crude)
2Amidation5-Acetoxy-3-indoleglyoxylyl chlorideAnhydrous AmmoniaAnhydrous EtherRoom Temp.1High
3Reduction5-Acetoxy-3-indoleglyoxylamideLithium Aluminum Hydride (LiAlH₄)Anhydrous THFReflux12~90
4Hydrolysis5-AcetoxytryptamineDilute Acid (e.g., HCl) or Base (e.g., NaOH)Water/Ethanol25-6012High

Experimental Protocols

Step 1: Synthesis of 5-Acetoxy-3-indoleglyoxylyl chloride

This protocol is adapted from the Speeter-Anthony tryptamine synthesis.[1][3]

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend this compound (1 equivalent) in anhydrous diethyl ether.

  • Flush the flask with nitrogen gas and cool the suspension to 0°C using an ice-water bath.

  • Charge the dropping funnel with a solution of oxalyl chloride (1.5 equivalents) in anhydrous diethyl ether.

  • Add the oxalyl chloride solution dropwise to the stirred suspension of this compound over a period of 30-60 minutes, maintaining the temperature at or below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 4 hours. A yellow precipitate of 5-acetoxy-3-indoleglyoxylyl chloride will form.

  • The crude product is typically used directly in the next step without purification due to its reactivity.

Step 2: Synthesis of 5-Acetoxy-3-indoleglyoxylamide

Materials:

  • Crude 5-Acetoxy-3-indoleglyoxylyl chloride in diethyl ether

  • Anhydrous ammonia gas

  • Anhydrous diethyl ether

Procedure:

  • Cool the suspension of 5-acetoxy-3-indoleglyoxylyl chloride from Step 1 in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension for approximately 1 hour.

  • Alternatively, the suspension can be added to a solution of anhydrous ammonia in diethyl ether.

  • A precipitate of 5-acetoxy-3-indoleglyoxylamide will form.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 3: Synthesis of 5-Acetoxytryptamine (Reduction)

Materials:

  • 5-Acetoxy-3-indoleglyoxylamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate or magnesium sulfate (for drying)

  • Standard workup reagents (e.g., water, 15% NaOH, more water)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a suspension of LiAlH₄ (a suitable excess, e.g., 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Carefully add the 5-acetoxy-3-indoleglyoxylamide in small portions to the stirred LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-acetoxytryptamine.

Step 4: Synthesis of Serotonin (Hydrolysis of 5-Acetoxytryptamine)

This protocol is based on general procedures for the hydrolysis of aryl acetates.[4][5][6]

Materials:

  • 5-Acetoxytryptamine

  • Dilute hydrochloric acid or sodium hydroxide solution

  • Ethanol (optional, to aid solubility)

  • pH meter or pH paper

Procedure (Acidic Hydrolysis):

  • Dissolve the crude 5-acetoxytryptamine in a mixture of water and a minimal amount of ethanol.

  • Add dilute hydrochloric acid to adjust the pH to approximately 1-2.

  • Stir the solution at room temperature or gently heat to 50-60°C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the serotonin.

  • Collect the serotonin by filtration, wash with cold water, and dry.

Procedure (Basic Hydrolysis):

  • Dissolve the crude 5-acetoxytryptamine in a mixture of water and ethanol.

  • Add dilute sodium hydroxide solution to adjust the pH to approximately 12-13.

  • Stir the solution at room temperature for 12 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the solution with a dilute acid (e.g., acetic acid) to the isoelectric point of serotonin to induce precipitation.

  • Collect the serotonin by filtration, wash with cold water, and dry.

Visualizations

Chemical Synthesis Workflow

Synthesis_Workflow start This compound step1 Step 1: Acylation (Oxalyl Chloride) start->step1 intermediate1 5-Acetoxy-3-indoleglyoxylyl chloride step1->intermediate1 step2 Step 2: Amidation (Ammonia) intermediate1->step2 intermediate2 5-Acetoxy-3-indoleglyoxylamide step2->intermediate2 step3 Step 3: Reduction (LiAlH4) intermediate2->step3 intermediate3 5-Acetoxytryptamine step3->intermediate3 step4 Step 4: Hydrolysis (Acid or Base) intermediate3->step4 end Serotonin (5-Hydroxytryptamine) step4->end

Caption: Chemical synthesis workflow for serotonin from this compound.

Biological Serotonin Signaling Pathway

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP TPH Serotonin_vesicle Serotonin (in vesicle) HTP->Serotonin_vesicle AADC Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT SERT (Reuptake Transporter) MAO MAO (Metabolism) SERT->MAO Metabolite 5-HIAA MAO->Metabolite Serotonin_synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Simplified biological serotonin signaling pathway.

References

Application Notes and Protocols: 5-Acetoxyindole in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-acetoxyindole as a versatile starting material for the synthesis of a variety of anti-cancer agents. Detailed protocols for key chemical transformations and biological assays are included to facilitate research and development in this promising area of oncology.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of anti-cancer agents. This compound serves as a valuable and readily available precursor for the synthesis of 5-hydroxyindole derivatives, which have demonstrated significant potential in targeting various cancer-related pathways. The acetoxy group provides a stable protecting group for the hydroxyl functionality, which can be easily removed under mild conditions to unmask the reactive phenol for further derivatization.

This document outlines the synthesis of several classes of anti-cancer agents starting from this compound, including EZH2 inhibitors, kinase inhibitors, and tubulin polymerization inhibitors. Detailed experimental protocols for their synthesis and subsequent evaluation of their anti-cancer activity are provided, along with a summary of their biological activities and mechanisms of action.

Key Synthetic Intermediates and Reactions

The primary use of this compound in this context is as a protected form of 5-hydroxyindole. The initial deacetylation step is crucial for subsequent synthetic transformations.

Protocol 1: Deacetylation of this compound to 5-Hydroxyindole

This protocol describes the hydrolysis of the acetyl group from this compound to yield 5-hydroxyindole.

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of potassium carbonate (2-3 equivalents) or sodium hydroxide (2-3 equivalents) in water to the flask.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-hydroxyindole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Application 1: Synthesis of EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers. Its inhibition can lead to the reactivation of tumor suppressor genes. 5-Hydroxyindole is a key building block for the synthesis of certain EZH2 inhibitors.

Experimental Protocol: Synthesis of a 5-Hydroxyindole-Based EZH2 Inhibitor Precursor

This protocol is adapted from the synthesis of 5-hydroxyindole-based EZH2 inhibitors.

Materials:

  • 5-hydroxyindole

  • Benzoquinone

  • Anhydrous zinc chloride (ZnCl₂)

  • Appropriate enamine (synthesized separately)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure (Nenitzescu Indole Synthesis):

  • Under an inert atmosphere, dissolve the enamine (1 equivalent) and benzoquinone (1 equivalent) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add anhydrous zinc chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxyindole derivative.

Signaling Pathway: EZH2 Inhibition

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. Inhibition of EZH2 leads to a decrease in H3K27me3 levels, resulting in the derepression of tumor suppressor genes, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

EZH2_Pathway EZH2 EZH2 (PRC2) H3K27 Histone H3 (Lysine 27) EZH2->H3K27 Methylation H3K27me3 H3K27me3 (Repressive Mark) H3K27->H3K27me3 Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Suppression Apoptosis Apoptosis & Cell Cycle Arrest Tumor_Suppressor->Apoptosis Induction Inhibitor 5-Hydroxyindole Derivative Inhibitor->EZH2 Inhibition

Caption: EZH2 Inhibition Pathway

Application 2: Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The indole nucleus is a common scaffold for the design of kinase inhibitors.

Experimental Workflow: General Synthesis of Indole-Based Kinase Inhibitors

The synthesis of kinase inhibitors often involves functionalization of the indole core at various positions, typically C3 and N1, to achieve specific interactions with the kinase active site.

Kinase_Inhibitor_Synthesis Start This compound Step1 Deacetylation (Protocol 1) Start->Step1 Intermediate 5-Hydroxyindole Step1->Intermediate Step2 Functionalization at C3 (e.g., Vilsmeier-Haack, Friedel-Crafts) Intermediate->Step2 Intermediate2 C3-Functionalized 5-Hydroxyindole Step2->Intermediate2 Step3 Modification of N1 and/or C5-OH (e.g., Alkylation, Acylation) Intermediate2->Step3 Final Indole-Based Kinase Inhibitor Step3->Final

Caption: Kinase Inhibitor Synthesis Workflow

Signaling Pathway: General Kinase Inhibition

Kinase inhibitors typically act by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can inhibit cancer cell proliferation and survival.

Kinase_Inhibition Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cancer Cell Proliferation Downstream->Proliferation Inhibitor Indole-Based Inhibitor Inhibitor->Kinase Inhibition

Caption: General Kinase Inhibition

Application 3: Synthesis of Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anti-cancer drugs. Indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Indole-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle and leading to M-phase arrest and subsequent apoptosis.

Tubulin_Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Inhibitor Indole-Based Inhibitor Inhibitor->Tubulin Binding to Colchicine Site

Application Notes and Protocols: 5-Acetoxyindole as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-acetoxyindole, a valuable intermediate in the synthesis of a wide range of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The 5-hydroxyindole moiety, in particular, is a key feature of neurotransmitters like serotonin and hormones like melatonin.

This compound serves as a crucial protected form of 5-hydroxyindole, enabling selective reactions at other positions of the indole ring. The acetyl group can be easily introduced and subsequently removed under mild conditions, making it an ideal protecting group in multi-step synthetic campaigns aimed at producing complex drug candidates.

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the acetylation of commercially available 5-hydroxyindole. This reaction typically proceeds with high efficiency using acetic anhydride in the presence of a base.

Experimental Protocol: Acetylation of 5-Hydroxyindole

This protocol is adapted from standard procedures for the acetylation of phenolic compounds.

  • Materials:

    • 5-Hydroxyindole

    • Acetic Anhydride

    • Pyridine (or another suitable base, e.g., triethylamine)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

  • Procedure:

    • Dissolve 5-hydroxyindole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.2 eq) to the stirred solution.

    • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data for Synthesis

The acetylation of 5-hydroxyindole is a high-yielding transformation.

ReactantReagentsSolventYieldReference
5-HydroxyindoleAcetic Anhydride, Base (e.g., Pyridine)DCM~90%[1]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start 5-Hydroxyindole reagents Acetic Anhydride Pyridine, DCM, 0°C to RT start->reagents 1. Dissolve & Cool reaction Acetylation Reaction reagents->reaction 2. Add Reagents workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup 3. Quench & Extract purification Purification (Recrystallization / Chromatography) workup->purification 4. Dry & Concentrate end This compound purification->end 5. Isolate Pure Product

Caption: Workflow for the synthesis of this compound from 5-hydroxyindole.

Application of this compound as a Protected Intermediate

In drug development, multi-step syntheses are often required to build complex molecular architectures. The hydroxyl group at the C5 position of the indole ring is reactive and can interfere with reactions intended for other parts of the molecule (e.g., electrophilic substitution at C3 or N-alkylation). This compound is used to temporarily "block" or "protect" this hydroxyl group.

General Strategy:
  • Protection: Convert the reactive 5-hydroxyindole to the more stable this compound.

  • Transformation: Perform desired chemical modifications on other parts of the indole scaffold. The acetyl group is stable to a wide range of reaction conditions.

  • Deprotection: Remove the acetyl group to regenerate the 5-hydroxy functionality in the final or penultimate step of the synthesis.

This strategy is crucial in the synthesis of analogues of serotonin, melatonin, and other 5-hydroxyindole-containing bioactive compounds.

Deprotection Protocol: Hydrolysis of this compound

The acetyl group can be readily cleaved by base-catalyzed hydrolysis (saponification).

  • Materials:

    • This compound

    • Methanol (MeOH) or Ethanol (EtOH)

    • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 1M)

    • 1M Hydrochloric Acid (HCl) for neutralization

    • Ethyl Acetate (EtOAc) or other extraction solvent

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

    • Stir the mixture at room temperature, monitoring the reaction by TLC until all the starting material is consumed.

    • Carefully neutralize the reaction mixture to pH ~7 with 1M HCl.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 5-hydroxyindole.

Application Workflow Diagram

G cluster_application This compound in Multi-Step Synthesis node_start 5-Hydroxyindole (Reactive) node_protect This compound (Protected Intermediate) node_start->node_protect Acetylation (Protection) node_transform Chemical Transformation(s) (e.g., N-Alkylation, C3-Substitution) node_protect->node_transform Stable to various reagents node_deprotect Deprotection (Base Hydrolysis) node_transform->node_deprotect Introduce desired functionality node_end Functionalized 5-Hydroxyindole (Target Molecule) node_deprotect->node_end Regenerate hydroxyl group

Caption: Use of this compound as a protected intermediate in synthesis.

Logical Pathway in Drug Discovery

Intermediates like this compound are fundamental building blocks in the drug discovery pipeline. They allow for the systematic modification of a core scaffold to generate a library of related compounds. These compounds are then tested for biological activity to identify promising lead candidates.

Drug Discovery Workflow

G cluster_drug_discovery Role of Intermediates in Drug Discovery A Core Scaffold (e.g., 5-Hydroxyindole) B Protected Intermediate (this compound) A->B Protection C Parallel Synthesis (Generate Analogue Library) B->C Diversification D Deprotection & Purification C->D E Compound Library D->E F Biological Screening (HTS, Assay Development) E->F G Hit-to-Lead & Lead Optimization F->G H Drug Candidate G->H

Caption: The role of intermediates like this compound in a drug discovery workflow.

References

Application Notes and Protocols: Derivatization of 5-Acetoxyindole for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 5-acetoxyindole and the subsequent screening of its derivatives for potential biological activities. While direct literature on the biological activities of this compound derivatives is limited, this document leverages established synthetic methodologies for the indole scaffold and known structure-activity relationships of 5-substituted indoles to propose a strategic approach for novel drug discovery.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities. This compound is a readily available starting material that, through derivatization, can give rise to a diverse library of compounds for biological screening. The acetoxy group at the 5-position can be readily hydrolyzed to a hydroxyl group, which is a key pharmacophoric feature in many biologically active indoles, including the neurotransmitter serotonin. This dual functionality offers a versatile platform for creating derivatives with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Derivatization Strategies for this compound

The indole ring offers several positions for chemical modification, primarily at the N1, C2, and C3 positions. The following sections outline potential derivatization strategies for this compound based on established indole chemistry.

N1-Substitution of this compound

The indole nitrogen (N1) can be readily alkylated or acylated to introduce a variety of substituents.

Protocol 1: N-Alkylation of this compound

  • Materials: this compound, sodium hydride (NaH) or potassium carbonate (K2CO3), appropriate alkyl halide (e.g., benzyl bromide, methyl iodide), anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

    • Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation of this compound

  • Materials: this compound, acyl chloride or acid anhydride (e.g., benzoyl chloride, acetic anhydride), a base (e.g., triethylamine or pyridine), dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the base (1.5 equivalents) in DCM.

    • Cool the mixture to 0 °C.

    • Add the acyl chloride or acid anhydride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

C3-Functionalization of this compound

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution.

Protocol 3: Vilsmeier-Haack Formylation at C3

  • Materials: this compound, phosphorus oxychloride (POCl3), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Cool anhydrous DMF to 0 °C under an inert atmosphere.

    • Slowly add POCl3 (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

    • Add a solution of this compound (1 equivalent) in DMF dropwise to the Vilsmeier reagent.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • The resulting this compound-3-carbaldehyde can be further derivatized (e.g., via Wittig reaction, reductive amination).

Protocol 4: Mannich Reaction at C3

  • Materials: this compound, formaldehyde, a secondary amine (e.g., dimethylamine, piperidine), acetic acid.

  • Procedure:

    • To a solution of the secondary amine (1.2 equivalents) in acetic acid, add formaldehyde (1.2 equivalents) at room temperature.

    • Add this compound (1 equivalent) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Pour the reaction mixture into a cold sodium hydroxide solution to precipitate the Mannich base.

    • Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

Biological Activity Screening

Based on the known biological activities of other 5-substituted indoles, derivatives of this compound could be screened against a variety of targets. The 5-hydroxyindole moiety, accessible via hydrolysis of the acetoxy group, is a known serotonin receptor ligand. Therefore, screening for activity at serotonin receptors is a logical starting point. Furthermore, indole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

Suggested Screening Assays
Assay TypeTarget/PathwayRationale
Receptor Binding Assay Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)The 5-hydroxyindole core is structurally similar to serotonin.
Cell Proliferation Assay (e.g., MTT, SRB) Cancer Cell Lines (e.g., HeLa, MCF-7, A549)Indole derivatives have demonstrated cytotoxic effects on various cancer cells.
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans)The indole nucleus is present in many natural and synthetic antimicrobial agents.
Enzyme Inhibition Assay Cyclooxygenase (COX-1, COX-2)Certain indole derivatives exhibit anti-inflammatory activity by inhibiting COX enzymes.
Kinase Inhibition Assays Various Kinases (e.g., Haspin, DYRKs)Indazole derivatives, structurally related to indoles, have shown potent kinase inhibition.[1]

Quantitative Data Summary

Derivative IDModificationTarget/AssayActivity (e.g., IC50, EC50, MIC)
5AI-N1-BnN1-Benzylation5-HT1A BindingTo be determined
5AI-C3-CHOC3-FormylationHeLa Cell ProliferationTo be determined
5AI-C3-PipC3-Mannich (Piperidine)S. aureus GrowthTo be determined
............

Visualizations

Derivatization_Workflow cluster_N1 N1-Substitution cluster_C3 C3-Functionalization start This compound N_Alkylation N-Alkylation (Protocol 1) start->N_Alkylation N_Acylation N-Acylation (Protocol 2) start->N_Acylation Vilsmeier Vilsmeier-Haack (Protocol 3) start->Vilsmeier Mannich Mannich Reaction (Protocol 4) start->Mannich library Derivative Library N_Alkylation->library N_Acylation->library Vilsmeier->library Mannich->library screening Biological Activity Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: Workflow for the derivatization of this compound and subsequent biological screening.

Serotonin_Signaling_Pathway Serotonin Serotonin (5-HT) or 5-Hydroxyindole Derivative Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing, Smooth Muscle Contraction) Second_Messenger->Cellular_Response Initiates

Caption: Simplified serotonin signaling pathway, a potential target for 5-hydroxyindole derivatives.

Conclusion

This compound represents a versatile and underexplored starting material for the synthesis of novel, biologically active compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to initiate drug discovery programs based on this promising scaffold. Systematic derivatization and screening against a panel of relevant biological targets are likely to yield novel lead compounds for further development.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Acetoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 5-acetoxyindole in palladium-catalyzed cross-coupling reactions. This valuable building block serves as a versatile precursor for the synthesis of a wide array of functionalized indole derivatives, which are prominent scaffolds in numerous biologically active compounds and pharmaceutical agents. The protocols provided herein are generalized from established methods for substituted indoles and can be adapted and optimized for specific research and development needs.

Introduction to this compound in Drug Discovery

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1] The functionalization of the indole scaffold is a key strategy in the development of new therapeutic agents. This compound, in particular, offers a strategic advantage as the acetoxy group can be readily hydrolyzed to the corresponding 5-hydroxyindole, a common pharmacophore in serotonergic ligands and other bioactive molecules. Furthermore, the indole ring itself is amenable to various C-H functionalization and cross-coupling reactions, allowing for the introduction of diverse substituents at various positions. This enables the systematic exploration of the chemical space around the indole core to optimize pharmacological properties.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several of these transformations can be applied to this compound, primarily by utilizing a halogenated derivative (e.g., bromo- or iodo-5-acetoxyindole) or through direct C-H activation. The most common and useful of these reactions in the context of indole chemistry are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[4] This reaction is widely used to synthesize biaryl and vinyl-substituted indoles. For this compound, this typically involves the coupling of a halogenated this compound with an aryl or vinyl boronic acid.

Generalized Reaction Scheme:

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated this compound

ParameterCondition
Halogenated Substrate 5-Acetoxy-X-indole (X = Br, I)
Boronic Acid Arylboronic acid or Vinylboronic acid (1.1 - 1.5 equiv.)
Palladium Catalyst Pd(PPh₃)₄ (1.5-5 mol%), PdCl₂(dppf) (3-5 mol%)
Base K₂CO₃ (2-3 equiv.), K₃PO₄ (2-3 equiv.)
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂O
Temperature 70-100 °C
Reaction Time 12-24 hours

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound with an Arylboronic Acid

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of substituted bromoindoles.[4][5]

Materials:

  • Halogenated this compound (e.g., 5-acetoxy-7-bromoindole) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.5 equiv)

  • Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the halogenated this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-acetoxy-aryl-indole.

Visualizations

Logical Workflow for a Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh and add reagents: - this compound derivative - Coupling partner - Catalyst - Ligand - Base solvent Add degassed solvent reagents->solvent glassware Prepare dry glassware under inert atmosphere glassware->reagents heating Heat to desired temperature with stirring solvent->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring quench Quench reaction and perform aqueous work-up monitoring->quench Upon completion extraction Extract with organic solvent quench->extraction drying Dry and concentrate extraction->drying purification Purify by chromatography drying->purification product Characterized Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle of a Generic Cross-Coupling Reaction

G pd0 Pd(0)Ln pd2_complex1 R-Pd(II)Ln-X pd0->pd2_complex1 oxidative_addition Oxidative Addition pd2_complex2 R-Pd(II)Ln-R' pd2_complex1->pd2_complex2 byproduct M-X pd2_complex1->byproduct transmetalation Transmetalation pd2_complex2->pd0 product R-R' pd2_complex2->product reductive_elimination Reductive Elimination substrate1 R-X substrate1->pd0 substrate2 R'-M substrate2->pd2_complex1

References

Application Note and Protocol: Scale-Up Synthesis of 5-Acetoxyindole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the scale-up synthesis, purification, and characterization of 5-acetoxyindole, ensuring a quality suitable for preclinical research, in accordance with Good Laboratory Practices (GLP).

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its availability in sufficient quantities and high purity is crucial for advancing drug discovery programs into preclinical evaluation. This document outlines a robust and scalable process for the synthesis of this compound, starting from 5-hydroxyindole. The protocol is designed to be amenable to scale-up and to yield material that meets the stringent purity requirements for preclinical studies. Adherence to Good Laboratory Practices (GLP) is recommended throughout the process to ensure the reliability and integrity of the data generated.[1][2]

Synthesis Pathway

The synthesis of this compound is achieved through the acetylation of 5-hydroxyindole using acetic anhydride with pyridine as a base.

Synthesis_Pathway 5-Hydroxyindole 5-Hydroxyindole This compound This compound 5-Hydroxyindole->this compound  Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Pyridine Pyridine Pyridine->this compound  Base

Caption: Synthesis of this compound from 5-hydroxyindole.

Experimental Protocols

Scale-Up Synthesis of this compound (Target Scale: 100 g)

This protocol is adapted from established procedures for the acetylation of hydroxyindoles and is designed for a 100 g scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Hydroxyindole133.15100 g0.751.0
Dichloromethane (DCM)84.93600 mL-6 vol
Pyridine79.1071.2 mL0.901.2
Acetic Anhydride102.0978.4 mL0.8251.1
20% Aqueous Citric Acid-900 mL-3 x 3 vol
Saturated Sodium Bicarbonate-300 mL-3 vol
Anhydrous Magnesium Sulfate120.3750 g--
Heptane100.21600 mL-6 vol

Procedure:

  • Reaction Setup: Charge a 2 L multi-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 100 g (0.75 mol) of 5-hydroxyindole and 600 mL of dichloromethane (DCM).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Addition of Pyridine: Under a nitrogen atmosphere, add 71.2 mL (0.90 mol) of pyridine dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.

  • Addition of Acetic Anhydride: Subsequently, add 78.4 mL (0.825 mol) of acetic anhydride dropwise, ensuring the temperature remains at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for a minimum of 3 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Wash the reaction mixture three times with 300 mL of 20% aqueous citric acid solution.

    • Wash the organic layer once with 300 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the DCM layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to approximately half its original volume by rotary evaporation.

  • Precipitation: Add 600 mL of heptane to the concentrated solution. Continue to remove the remaining DCM by distillation until full precipitation of the product occurs.

  • Isolation: Cool the slurry to 15-25 °C and collect the solid product by filtration. Wash the filter cake with 100 mL of heptane.

  • Drying: Dry the product under vacuum at 60 °C overnight to a constant weight.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Charge_Reactants Charge 5-Hydroxyindole and DCM Cooling Cool to 0-5 °C Charge_Reactants->Cooling Add_Pyridine Add Pyridine Cooling->Add_Pyridine Add_Acetic_Anhydride Add Acetic Anhydride Add_Pyridine->Add_Acetic_Anhydride Stir Stir at 20-25 °C for 3h Add_Acetic_Anhydride->Stir Wash_Citric_Acid Wash with 20% Citric Acid (3x) Stir->Wash_Citric_Acid Wash_NaHCO3 Wash with sat. NaHCO3 Wash_Citric_Acid->Wash_NaHCO3 Dry_Concentrate Dry (MgSO4) and Concentrate Wash_NaHCO3->Dry_Concentrate Precipitate Precipitate with Heptane Dry_Concentrate->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Crude_this compound Crude_this compound Filter_Dry->Crude_this compound

Caption: Workflow for the scale-up synthesis of this compound.

Purification by Recrystallization

To achieve the high purity required for preclinical studies, the crude this compound should be recrystallized. A mixture of ethyl acetate and heptane is a suitable solvent system.[3][4][5]

Procedure:

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add heptane to the hot solution until the solution becomes cloudy (the cloud point). Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethyl acetate/heptane (1:1), and dry under vacuum.

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method provides a baseline for assessing the purity of this compound.

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.15 (br s, 1H, NH), 7.55 (d, J = 2.4 Hz, 1H, H4), 7.25 (d, J = 8.8 Hz, 1H, H7), 7.00 (dd, J = 8.8, 2.4 Hz, 1H, H6), 6.55 (m, 1H, H3), 2.30 (s, 3H, COCH₃).

¹³C NMR (101 MHz, CDCl₃):

  • δ 169.5 (C=O), 145.0 (C5), 136.0 (C7a), 131.0 (C3a), 125.0 (C3), 116.0 (C7), 115.5 (C6), 110.0 (C4), 103.0 (C2), 21.0 (CH₃).

Mass Spectrometry (EI):

  • m/z (%): 175 (M⁺, 40), 133 ([M-C₂H₂O]⁺, 100), 104 (7), 77 (8).

The fragmentation pattern is characterized by the loss of a ketene molecule (CH₂=C=O) from the molecular ion to give the base peak at m/z 133, which corresponds to the 5-hydroxyindole radical cation.[6][7][8][9]

Preclinical Grade Product Specifications

The final product should meet the following specifications to be considered suitable for preclinical studies.[10][11]

TestAcceptance Criteria
Appearance White to off-white crystalline solid
Identity (¹H NMR, MS) Conforms to the structure of this compound
Purity (HPLC) ≥ 99.0%
Individual Impurity ≤ 0.1%
Total Impurities ≤ 0.5%
Residual Solvents (GC-HS) DCM: ≤ 600 ppm; Heptane: ≤ 5000 ppm; Ethyl Acetate: ≤ 5000 ppm
Loss on Drying ≤ 0.5%

Safety Precautions

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood with appropriate PPE.

  • Dichloromethane: A suspected carcinogen. Use only in a well-ventilated fume hood and with appropriate PPE.

  • General: All manipulations should be carried out by trained personnel in a facility equipped to handle hazardous chemicals.

Safety_Precautions Scale-up Synthesis Scale-up Synthesis Acetic_Anhydride Acetic Anhydride (Corrosive, Flammable) Scale-up Synthesis->Acetic_Anhydride Pyridine Pyridine (Flammable, Toxic) Scale-up Synthesis->Pyridine DCM Dichloromethane (Suspected Carcinogen) Scale-up Synthesis->DCM PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Acetic_Anhydride->PPE Fume_Hood Well-ventilated Fume Hood Acetic_Anhydride->Fume_Hood Pyridine->PPE Pyridine->Fume_Hood DCM->PPE DCM->Fume_Hood

Caption: Key safety considerations for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound suitable for preclinical studies. By following the detailed experimental procedures and implementing the recommended analytical methods, researchers can confidently produce high-purity material. Adherence to safety guidelines and GLP principles is paramount to ensure the quality and reliability of the product and the safety of the personnel involved.

References

Troubleshooting & Optimization

Technical Support Center: 5-Acetoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-acetoxyindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is through the O-acetylation of 5-hydroxyindole using acetic anhydride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acetic acid byproduct.

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

The main byproducts in the synthesis of this compound are typically:

  • N-acetyl-5-acetoxyindole (Di-acetylated byproduct): This forms when both the hydroxyl group (O-acetylation) and the indole nitrogen (N-acetylation) are acetylated.

  • 1-Acetyl-5-hydroxyindole (N-acetylated byproduct): This results from the exclusive acetylation of the indole nitrogen.

  • 6-Acetyl-5-hydroxyindole: This can arise from a Friedel-Crafts acylation reaction on the electron-rich indole ring, particularly under certain conditions.

  • Unreacted 5-hydroxyindole: Incomplete reaction will leave the starting material as an impurity.

  • Polymeric or tarry materials: Indole derivatives can be sensitive and may polymerize or degrade under harsh reaction conditions, leading to the formation of tars.[1]

Q3: How can I minimize the formation of the N-acetylated byproduct?

Controlling the reaction conditions is key to minimizing N-acetylation. Generally, conducting the reaction at lower temperatures and using a non-nucleophilic base can favor O-acetylation. Some studies suggest that performing the acetylation under acidic conditions can protonate the indole nitrogen, thereby reducing its nucleophilicity and favoring O-acetylation.

Q4: What are the recommended purification methods for this compound?

Column chromatography on silica gel is the most effective method for purifying this compound from its byproducts. A solvent system of ethyl acetate and hexane is commonly used. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/heptane, can also be employed to obtain highly pure product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or the amount of acetic anhydride. 2. Use high-purity starting materials and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation and degradation. A temperature of 0-25°C is often a good starting point. 4. Optimize the column chromatography conditions (e.g., solvent gradient) to ensure good separation. Minimize the time the product is on the silica gel to prevent degradation.
Presence of N-acetyl-5-acetoxyindole (di-acetylated) byproduct 1. Excess acetic anhydride. 2. Prolonged reaction time. 3. High reaction temperature. 4. Use of a highly nucleophilic base.1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of acetic anhydride. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Perform the reaction at a lower temperature (e.g., 0°C to room temperature). 4. Consider using a bulkier, less nucleophilic base.
Presence of 6-acetyl-5-hydroxyindole byproduct Friedel-Crafts acylation occurring on the indole ring. This is less common with acetic anhydride but can be promoted by Lewis acid catalysts or high temperatures.1. Avoid the use of Lewis acid catalysts if possible. 2. Maintain a moderate reaction temperature. 3. This byproduct can usually be separated by column chromatography due to the difference in polarity.
Formation of Tarry, Insoluble Material Degradation or polymerization of indole species. This can be caused by strong acids, high temperatures, or exposure to air and light.1. Use purified reagents and solvents. 2. Conduct the reaction under an inert atmosphere. 3. Avoid excessively high temperatures. 4. Work up the reaction mixture promptly after completion.
Difficulty in Separating this compound from Byproducts Similar polarities of the desired product and byproducts.1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane often provides good separation. 2. Consider using a different stationary phase for chromatography if silica gel is ineffective. 3. Recrystallization can be an effective final purification step.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the acetylation of hydroxyindoles.

Materials:

  • 5-Hydroxyindole

  • Acetic Anhydride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Dissolve 5-hydroxyindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Byproduct Data

Byproduct Name Chemical Structure Typical Method of Formation Notes on Identification and Removal
N-acetyl-5-acetoxyindole Over-acetylation of 5-hydroxyindole at both the hydroxyl and amine functionalities.Can be identified by NMR spectroscopy (presence of two acetyl signals). It is generally less polar than this compound and can be separated by column chromatography.
1-Acetyl-5-hydroxyindole Selective N-acetylation of 5-hydroxyindole.Can be identified by the absence of the O-acetyl signal and the presence of the N-acetyl signal in the NMR spectrum. It is more polar than this compound.
6-Acetyl-5-hydroxyindole Friedel-Crafts acylation of the indole ring.Can be distinguished by its unique aromatic substitution pattern in the NMR spectrum. Its polarity will be different from the desired product, allowing for chromatographic separation.

Note: The chemical structures are illustrative and links to images are placeholders.

Visualizations

Synthesis_Pathway 5-Hydroxyindole 5-Hydroxyindole This compound This compound 5-Hydroxyindole->this compound Acetic Anhydride, Pyridine, DCM 1-Acetyl-5-hydroxyindole 1-Acetyl-5-hydroxyindole 5-Hydroxyindole->1-Acetyl-5-hydroxyindole Acetic Anhydride (N-acetylation) 6-Acetyl-5-hydroxyindole 6-Acetyl-5-hydroxyindole 5-Hydroxyindole->6-Acetyl-5-hydroxyindole Friedel-Crafts Acylation N-acetyl-5-acetoxyindole N-acetyl-5-acetoxyindole This compound->N-acetyl-5-acetoxyindole Acetic Anhydride (N-acetylation)

Caption: Reaction scheme for the synthesis of this compound and the formation of common byproducts.

Troubleshooting_Workflow start Start: Low yield or impurities in this compound synthesis check_reaction Analyze crude product by TLC/NMR start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Byproducts Present? incomplete->byproducts No optimize_time Increase reaction time or reagent equivalents incomplete->optimize_time Yes identify_byproducts Identify byproducts (N-acetyl, di-acetyl, C-6 acetyl) byproducts->identify_byproducts Yes purify Optimize purification (column chromatography, recrystallization) byproducts->purify No optimize_time->check_reaction optimize_temp Adjust reaction temperature n_acetyl Predominantly N-acetylation? identify_byproducts->n_acetyl di_acetyl High levels of di-acetylation? n_acetyl->di_acetyl No change_base Use a less nucleophilic base or consider acidic conditions n_acetyl->change_base Yes c6_acetyl Presence of C-6 acetyl? di_acetyl->c6_acetyl No reduce_reagent Reduce equivalents of acetic anhydride and lower temperature di_acetyl->reduce_reagent Yes avoid_lewis_acid Avoid Lewis acids and control temperature c6_acetyl->avoid_lewis_acid Yes c6_acetyl->purify No change_base->purify reduce_reagent->purify avoid_lewis_acid->purify

Caption: A troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

References

Optimizing reaction conditions for Nenitzescu synthesis of 5-hydroxyindoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Nenitzescu synthesis of 5-hydroxyindoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Nenitzescu synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my 5-hydroxyindole product consistently low?

A1: Low yields in the Nenitzescu synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Solvent Choice: The polarity of the solvent can significantly impact reaction efficiency. While the Nenitzescu reaction has been performed in various solvents, highly polar solvents tend to give better results. If you are using a non-polar solvent, consider switching to a more polar alternative.

  • Incorrect Stoichiometry: The molar ratio of the benzoquinone and the enamine is crucial. For larger-scale reactions, a 1:1.2-1.6 mole ratio of benzoquinone to ethyl 3-aminocrotonate is often recommended, with a 20-60% excess of the enamine proving most effective.[1] An excess of benzoquinone can sometimes lead to unwanted side reactions and polymerization.

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis acid can significantly improve both the reaction rate and the yield.

  • Reaction Temperature: The optimal temperature can be substrate-dependent. Many Nenitzescu reactions proceed well at room temperature, while others may require heating (e.g., refluxing in acetone).[2] If you are running the reaction at room temperature with low yield, a moderate increase in temperature could be beneficial. However, be aware that excessive heat can also promote side reactions.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Q2: My reaction is producing a significant amount of a side product, which I suspect is a 5-hydroxybenzofuran. How can I favor the formation of the 5-hydroxyindole?

A2: The formation of 5-hydroxybenzofurans is a common competing pathway in the Nenitzescu synthesis.[3] The choice of catalyst and solvent can heavily influence the chemoselectivity of the reaction.

  • Catalyst Selection: The use of certain Lewis and Brønsted acids, such as CuCl₂, BiCl₃, FeCl₃, and trifluoroacetic acid (TFA), has been shown to favor the formation of benzofurans.[3] Conversely, zinc halides (ZnCl₂, ZnBr₂, ZnI₂) have been found to promote the formation of the desired 5-hydroxyindole.[3] Therefore, if you are observing significant benzofuran formation, switching to a zinc-based Lewis acid catalyst is a recommended strategy.

  • Solvent Choice: Nitromethane has been identified as a suitable solvent for favoring indole formation, particularly when used in conjunction with a zinc halide catalyst.[3]

  • Reaction Mechanism Consideration: The formation of the 5-hydroxybenzofuran is believed to proceed through a protonated Michael adduct, followed by cyclization and elimination of the amine.[3] Conditions that favor this pathway, such as strong Brønsted acids, should be avoided if the indole is the desired product.

Q3: I am observing the formation of 6-hydroxyindoles or other unexpected byproducts. What could be the cause?

A3: The formation of 6-hydroxyindoles, sometimes referred to as the "anti-Nenitzescu" products, and other unexpected structures can occur under specific conditions.

  • Reaction Temperature: The formation of 6-hydroxyindoles has been observed to be more prevalent at lower reaction temperatures, especially with N-aryl-substituted enaminoesters.

  • Solvent Effects: The nature of the solvent can influence the reaction pathway. For instance, the reaction between p-benzoquinone and ethyl 3-aminocinnamate in acetic acid yields the expected 5-hydroxyindole, while the reaction is unsuccessful in acetone, chloroform, or dichloromethane.[4]

  • Substrate Structure: The substituents on both the benzoquinone and the enamine can influence the regioselectivity of the reaction.

Q4: The reaction mixture is turning into a dark, polymeric tar, making product isolation difficult.

A4: Polymerization is a known issue in the Nenitzescu synthesis, often contributing to low yields of the desired product.

  • Control of Reactant Concentration: High concentrations of reactants can sometimes favor polymerization. Running the reaction at a more dilute concentration may help to mitigate this issue.

  • Temperature Control: As with other side reactions, excessive heat can promote polymerization. Maintaining a controlled and moderate temperature is advisable.

  • Use of a Catalyst: A Lewis acid catalyst can accelerate the desired reaction pathway, potentially outcompeting the polymerization process.

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the effect of various catalysts on the yield of 5-hydroxyindoles in the Nenitzescu synthesis.

Table 1: Effect of Lewis Acid Catalysts on 5-Hydroxyindole Yield

Catalyst (mol%)SolventTemperatureTimeYield (%)Reference
ZnCl₂ (10)CH₂Cl₂Room Temp.-88Velezheva et al.
ZnCl₂ (20)CH₂Cl₂Room Temp.60 min71Velezheva et al.
ZnCl₂ (50)CH₂Cl₂Room Temp.40 min81Velezheva et al.
ZnI₂ (stoichiometric)CH₂Cl₂Room Temp.20 min56Velezheva et al.
AlCl₃CH₂Cl₂Room Temp.-PoorVelezheva et al.
None-Room Temp.-PoorVelezheva et al.

Table 2: Comparison of Different Metal Salts as Catalysts

CatalystSolventTemperatureYield (%)Reference
Zn(OAc)₂·2H₂OCPMERoom Temp.80Bonacorso et al.
FeCl₃CPMERoom Temp.75Bonacorso et al.
Mg(OAc)₂·4H₂OCPMERoom Temp.65Bonacorso et al.

CPME: Cyclopentyl methyl ether

Experimental Protocols

General Procedure for the Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Anhydrous Lewis Acid (e.g., ZnCl₂)

  • Anhydrous Solvent (e.g., Dichloromethane or Acetone)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-benzoquinone (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Enamine: To the stirring solution, add ethyl 3-aminocrotonate (1.2-1.6 equivalents) dropwise at room temperature.

  • Addition of Catalyst: Add the Lewis acid catalyst (e.g., 10-50 mol% ZnCl₂) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature or reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 5-hydroxy-2-methylindole-3-carboxylate.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate key aspects of the Nenitzescu synthesis to aid in understanding and troubleshooting.

Nenitzescu_Pathway Reactants Benzoquinone + Enamine Michael_Adduct Michael Adduct (Hydroquinone) Reactants->Michael_Adduct Michael Addition Indole_Pathway 5-Hydroxyindole Michael_Adduct->Indole_Pathway Oxidation, Cyclization, Dehydration, Reduction (Favored by ZnX₂) Benzofuran_Pathway 5-Hydroxybenzofuran (Side Product) Michael_Adduct->Benzofuran_Pathway Protonation, Cyclization, Amine Elimination (Favored by strong acids) Troubleshooting_Workflow Start Low Yield of 5-Hydroxyindole Check_Stoichiometry Verify Benzoquinone: Enamine Ratio (1 : 1.2-1.6) Start->Check_Stoichiometry Check_Solvent Is the solvent sufficiently polar? Check_Stoichiometry->Check_Solvent Add_Catalyst Introduce a Lewis Acid Catalyst (e.g., ZnCl₂) Check_Solvent->Add_Catalyst Optimize_Temp Adjust Reaction Temperature Add_Catalyst->Optimize_Temp Monitor_Time Monitor reaction by TLC Optimize_Temp->Monitor_Time Side_Product_Check Significant Side Product Formation? Monitor_Time->Side_Product_Check Benzofuran Benzofuran? Side_Product_Check->Benzofuran Yes Improved_Yield Improved Yield Side_Product_Check->Improved_Yield No Change_Catalyst Switch to ZnX₂ Catalyst Benzofuran->Change_Catalyst Change_Solvent Consider Nitromethane as solvent Change_Catalyst->Change_Solvent Change_Solvent->Improved_Yield

References

Technical Support Center: Purification of 5-Acetoxyindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5-acetoxyindole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, the standard choice for the stationary phase is silica gel (SiO₂). Due to the polar nature of the indole ring and the ester group, silica gel provides effective separation from less polar impurities.

Q2: How do I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal solvent system should provide a retention factor (Rf) value for this compound in the range of 0.25-0.35 to ensure good separation on the column.[1]

Q3: How can I visualize this compound on a TLC plate?

This compound can often be visualized under UV light (typically at 254 nm) due to the UV-active indole ring.[2] For enhanced visualization, chemical staining reagents can be used. A common stain for indoles is a vanillin solution or a p-anisaldehyde stain, which upon heating will produce a colored spot.

Q4: My this compound appears to be degrading on the silica gel column. What can I do?

Indoles can be sensitive to acid, and standard silica gel can be slightly acidic. If degradation is suspected, you can use deactivated or neutral silica gel. Alternatively, you can add a small amount of a neutralising agent, like triethylamine (~0.1-1%), to the eluent to minimize degradation.

Q5: What are the potential impurities I might encounter?

Impurities can arise from the synthesis of this compound.[] Common sources include:

  • Unreacted 5-hydroxyindole: This is a more polar starting material.

  • Acetic anhydride: A reagent used in the acetylation of 5-hydroxyindole.[4][5]

  • By-products: These can result from side reactions during the synthesis.[6]

  • Degradation products: Formed if the compound is unstable under the reaction or purification conditions.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation / Co-elution of spots Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low, resulting in poor differentiation between your compound and impurities.Optimize the Mobile Phase: Use TLC to test different solvent ratios (e.g., varying the hexane/ethyl acetate ratio). A lower polarity solvent system (more hexane) will increase retention, while a higher polarity system (more ethyl acetate) will decrease it.[1][8]
Column Overloading: Too much crude sample was loaded onto the column.Use a larger column or reduce the amount of sample loaded. As a general rule, the sample load should be about 1-5% of the mass of the silica gel.
Compound Elutes Too Quickly (High Rf) Mobile Phase is Too Polar: The eluent is too strong, causing all compounds to move quickly with the solvent front.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[9]
Compound Does Not Elute (Stuck on Column) Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound down the column.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity is gradually increased, can be effective.
Streaking of Compound on TLC/Column Sample Insolubility: The compound may not be fully soluble in the mobile phase.Ensure the compound is fully dissolved before loading. If necessary, use a small amount of a stronger, more polar solvent to dissolve the sample for loading.
Compound Degradation: The compound may be unstable on the silica.Use a deactivated/neutral stationary phase or add a modifier like triethylamine to the mobile phase.
Cracked or Channeled Column Packing Improper Packing: The silica gel slurry was not packed uniformly, or the column ran dry.Ensure the silica gel is packed as a uniform slurry and tap the column gently to settle the packing.[10] Crucially, the solvent level must always be kept above the top of the stationary phase.[11]
Irregular Peak Shapes (e.g., Tailing) Secondary Interactions: The analyte may have secondary interactions with the stationary phase.[12]The addition of a small amount of a modifier to the mobile phase can improve peak shape. For example, a small amount of acetic acid for acidic compounds or triethylamine for basic compounds.
Low Recovery of Pure Compound Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.Consider using a different stationary phase, such as alumina, or deactivating the silica gel.
Sample Loss During Workup: Material may be lost during solvent removal or transfers.Ensure careful handling during the collection and concentration of fractions.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The exact solvent system and column size should be optimized based on preliminary TLC analysis and the scale of the purification.

1. Preparation of the Column

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.[11]

  • Add a thin layer of sand (approximately 0.5-1 cm) over the glass wool to create a flat base.[11]

  • In a separate beaker, prepare a slurry by mixing silica gel with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).[10]

  • Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[10]

  • Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and eluent addition.[13]

  • Continuously drain the solvent until the solvent level reaches the top of the sand. Do not let the column run dry. [11]

2. Sample Loading

  • Dry Loading (Recommended for samples not easily soluble in the mobile phase):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the mobile phase.

    • Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the stationary phase.[11]

    • Rinse the sample flask with a very small amount of eluent and add this to the column to ensure a complete transfer.

3. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting the eluent in fractions (e.g., in test tubes or flasks).[13]

  • If using an isocratic elution, continue with the same solvent mixture. For gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • The flow rate can be controlled by the stopcock or by applying gentle air pressure to the top of the column (flash chromatography).[13]

4. Analysis of Fractions

  • Monitor the collected fractions by TLC to determine which ones contain the pure this compound.

  • Spot each fraction on a TLC plate, alongside a spot of the crude starting material and a pure standard if available.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Sample load_column Load Sample onto Column dissolve_sample->load_column add_eluent Add Mobile Phase load_column->add_eluent run_column Run Column (Elute) add_eluent->run_column collect_fractions Collect Fractions run_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Problem with Separation q_rf What is the Rf of the target compound? start->q_rf rf_high Rf is too high (> 0.4) q_rf->rf_high High rf_low Rf is too low (< 0.2) q_rf->rf_low Low rf_ok Rf is optimal (0.2-0.4) but resolution is poor q_rf->rf_ok Optimal sol_decrease_polarity Decrease mobile phase polarity (e.g., more hexane) rf_high->sol_decrease_polarity sol_increase_polarity Increase mobile phase polarity (e.g., more ethyl acetate) rf_low->sol_increase_polarity q_overload Is the column overloaded? rf_ok->q_overload sol_reduce_load Reduce sample load or use a larger column q_overload->sol_reduce_load Yes sol_change_solvent Try a different solvent system (e.g., DCM/MeOH) for better selectivity q_overload->sol_change_solvent No

Caption: Troubleshooting decision tree for separation issues.

References

Technical Support Center: High-Purity Recrystallization of 5-Acetoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 5-acetoxyindole to achieve high purity. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the acetylation of 5-hydroxyindole with acetic anhydride, is likely to contain the following impurities:

  • Unreacted 5-hydroxyindole: The starting material for the synthesis.

  • Acetic acid: A byproduct of the acetylation reaction.

  • Residual acetic anhydride: Excess reagent used to drive the reaction to completion.

  • Other side-products: Depending on the specific reaction conditions, minor impurities from side reactions may be present.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. A good starting point is to test a range of solvents with varying polarities. Based on the structure of this compound (an ester with an indole core), solvents like ethanol, isopropanol, ethyl acetate, or a mixture of ethanol and water are often suitable candidates.

Q3: What is the expected yield for a successful recrystallization of this compound?

A3: A successful recrystallization should balance high purity with a reasonable yield. A typical yield for a single recrystallization step can range from 70% to 90%. Lower yields may indicate the use of too much solvent or that the compound is significantly impure, requiring multiple recrystallization steps.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the ideal solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For this compound, a mixture of ethanol (good solvent) and water (poor solvent) could be effective.

Troubleshooting Guide

Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

  • Probable Cause: The cooling rate is too fast, or the concentration of the solute is too high.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to reduce the saturation.

    • Allow the solution to cool much more slowly. You can do this by insulating the flask or letting it cool on a benchtop away from drafts.[1]

Q6: I have a very low yield of crystals after recrystallization. What went wrong?

A6: A low yield is a common issue and can be attributed to several factors.[2]

  • Probable Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[2]

  • Solution 1: Before filtering, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again to form more crystals.[3]

  • Probable Cause 2: Premature crystallization occurred during hot filtration (if performed).

  • Solution 2: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent the product from crystallizing on the filter paper.

  • Probable Cause 3: The crude material had a high percentage of impurities.

  • Solution 3: In this case, a low yield of pure product is expected. You may need to perform a second recrystallization to achieve the desired purity.

Q7: No crystals are forming, even after the solution has cooled to room temperature. What can I do?

A7: This is a sign of a supersaturated solution that lacks a nucleation site for crystal growth to begin.

  • Probable Cause: The solution is supersaturated, or there are no nucleation sites.

  • Solution 1 (Induce Crystallization):

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.[4]

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.[4]

  • Solution 2 (Reduce Solvent): If induction methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][3]

Data Presentation

Table 1: Potential Recrystallization Solvents for this compound

Solvent SystemExpected Solubility at High Temp.Expected Solubility at Low Temp.Potential AdvantagesPotential Disadvantages
EthanolHighModerate to LowGood for dissolving polar impurities.May require cooling to very low temperatures for good yield.
IsopropanolHighLowGenerally provides good crystal quality.Higher boiling point than ethanol.
Ethyl AcetateHighLowGood for a wide range of purities.Can be flammable.
Ethanol/WaterHigh (in ethanol)Very Low (with water)Highly tunable for optimal yield and purity.Can be prone to oiling out if not performed carefully.
TolueneModerateVery LowEffective for removing non-polar impurities.Higher boiling point and potential for solvent inclusion in crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hotplate with stirring until the solid dissolves completely. Add the solvent dropwise as the temperature increases to avoid using an excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Problem q1 No Crystals Forming? start->q1 a1_yes Induce Crystallization: - Scratch flask - Add seed crystal q1->a1_yes Yes a1_no Proceed to next issue q1->a1_no No q2 Still No Crystals? a1_yes->q2 q3 Product Oiling Out? a1_no->q3 a2_yes Too much solvent. Evaporate some solvent and cool again. q2->a2_yes Yes a2_no Proceed to next issue q2->a2_no No a2_no->q3 a3_yes Reheat to dissolve oil. Add more solvent. Cool slowly. q3->a3_yes Yes q4 Low Yield? q3->q4 No a3_no Low Yield? a4_yes Possible Causes: - Too much solvent - Premature crystallization - High initial impurities q4->a4_yes Yes a4_no Successful Recrystallization q4->a4_no No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Stability and degradation of 5-acetoxyindole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-acetoxyindole. The information below addresses common issues related to the stability and degradation of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the ester linkage. This reaction yields 5-hydroxyindole and acetic acid as the main degradation products. Under basic conditions, this process is also known as saponification.

Q2: My this compound sample shows signs of degradation upon storage in a protic solvent. What could be the cause?

A2: this compound is susceptible to hydrolysis, a reaction that is facilitated by the presence of water. Protic solvents, especially if not anhydrous, can contribute to the hydrolysis of the ester bond, leading to the formation of 5-hydroxyindole. For optimal stability in solution, consider using anhydrous aprotic solvents and store solutions at low temperatures.

Q3: I am observing an unexpected peak in my chromatogram when analyzing a this compound sample that has been exposed to basic conditions. What is this peak likely to be?

A3: The unexpected peak is most likely 5-hydroxyindole, the product of the base-catalyzed hydrolysis (saponification) of this compound. To confirm its identity, you can compare its retention time with a 5-hydroxyindole standard.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the parent compound from its degradation products, primarily 5-hydroxyindole, allowing for their individual quantification.

Troubleshooting Guides

Issue: Unexpectedly Fast Degradation of this compound in Solution
Possible Cause Troubleshooting Step Expected Outcome
Presence of residual acid or base in glassware. Ensure all glassware is thoroughly rinsed with deionized water and a suitable organic solvent, then dried completely before use.Reduced rate of degradation, indicating that contamination was the issue.
Use of non-anhydrous solvents. Use freshly opened, anhydrous grade solvents or solvents dried using appropriate methods (e.g., molecular sieves).Slower degradation of this compound, confirming the role of water in hydrolysis.
Elevated storage temperature. Store solutions of this compound at reduced temperatures (e.g., 2-8 °C or -20 °C) and protected from light.Increased stability of the compound in solution over time.
pH of the solution is not neutral. If possible for your application, buffer the solution to a neutral pH (around 7).Enhanced stability compared to unbuffered or pH-extreme solutions.
Issue: Inconsistent Quantification of this compound Degradation
Possible Cause Troubleshooting Step Expected Outcome
Non-validated analytical method. Develop and validate a stability-indicating HPLC method for the simultaneous determination of this compound and 5-hydroxyindole.Reliable and reproducible quantification of the parent compound and its degradation product.
Incomplete separation of this compound and 5-hydroxyindole peaks. Optimize the HPLC method parameters (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation.Clear, distinct peaks for both compounds, allowing for accurate integration and quantification.
Degradation during sample preparation or analysis. Minimize the time between sample preparation and analysis. Use a cooled autosampler if available.More consistent and accurate measurement of the degradation that occurred under the intended stress conditions.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table provides an illustrative summary based on the general principles of ester hydrolysis and data for structurally similar indole esters. The rate of degradation is highly dependent on the specific conditions (temperature, pH, and solvent).

Condition Parameter Illustrative Value Notes
Acidic (e.g., 0.1 M HCl) Relative Degradation Rate ModerateThe degradation is catalyzed by H+ ions. The rate increases with increasing acid concentration and temperature.
Basic (e.g., 0.1 M NaOH) Relative Degradation Rate RapidBase-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis for esters. The rate increases with increasing base concentration and temperature.[1]
Neutral (pH ~7) Relative Degradation Rate SlowHydrolysis still occurs but at a significantly slower rate compared to acidic or basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate the primary degradation product of this compound under acidic and basic stress conditions for the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a volumetric flask, add a known volume of the this compound stock solution.

    • Add an equal volume of 1 M HCl.

    • Dilute with a 50:50 mixture of methanol and water to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equimolar amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To a volumetric flask, add a known volume of the this compound stock solution.

    • Add an equal volume of 1 M NaOH.

    • Dilute with a 50:50 mixture of methanol and water to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equimolar amount of HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method for this compound and 5-Hydroxyindole

Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its primary degradation product, 5-hydroxyindole.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrate that the method can distinguish between this compound, 5-hydroxyindole, and any other potential impurities or degradation products. This is achieved by analyzing stressed samples.

  • Linearity: Establish a linear relationship between the concentration of each analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured values to the true values.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

cluster_acid Acidic Hydrolysis 5-Acetoxyindole_acid This compound Protonation Protonation of Carbonyl Oxygen 5-Acetoxyindole_acid->Protonation H+ Nucleophilic_Attack_H2O Nucleophilic Attack by Water Protonation->Nucleophilic_Attack_H2O H2O Tetrahedral_Intermediate_acid Tetrahedral Intermediate Nucleophilic_Attack_H2O->Tetrahedral_Intermediate_acid Proton_Transfer_acid Proton Transfer Tetrahedral_Intermediate_acid->Proton_Transfer_acid Elimination_acid Elimination of Acetic Acid Proton_Transfer_acid->Elimination_acid 5-Hydroxyindole_acid 5-Hydroxyindole Elimination_acid->5-Hydroxyindole_acid Acetic_Acid_acid Acetic Acid Elimination_acid->Acetic_Acid_acid

Caption: Degradation pathway of this compound under acidic conditions.

cluster_base Basic Hydrolysis (Saponification) 5-Acetoxyindole_base This compound Nucleophilic_Attack_OH Nucleophilic Attack by Hydroxide 5-Acetoxyindole_base->Nucleophilic_Attack_OH OH- Tetrahedral_Intermediate_base Tetrahedral Intermediate Nucleophilic_Attack_OH->Tetrahedral_Intermediate_base Elimination_base Elimination of 5-Hydroxyindol-1-oxide Tetrahedral_Intermediate_base->Elimination_base Acetic_Acid_base Acetic Acid Elimination_base->Acetic_Acid_base 5-Hydroxyindole_base 5-Hydroxyindole Elimination_base->5-Hydroxyindole_base Deprotonation Deprotonation of 5-Hydroxyindole 5-Hydroxyindol-1-oxide 5-Hydroxyindol-1-oxide Deprotonation->5-Hydroxyindol-1-oxide Acetate Acetate Acetic_Acid_base->Acetate OH- 5-Hydroxyindole_base->Deprotonation OH-

Caption: Degradation pathway of this compound under basic conditions.

Start Start: Sample Preparation Inject Inject Sample into HPLC Start->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Analyze Data Analysis: Peak Integration & Quantification Detect->Analyze End End: Report Results Analyze->End

Caption: Experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Troubleshooting Side Reactions of 5-Acetoxyindole in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-acetoxyindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the multi-step synthesis of indole-containing compounds.

I. Troubleshooting Guides

This section details potential side reactions, their underlying causes, and strategies for mitigation.

Hydrolysis of the Acetoxy Group (Deacetylation)

Problem: Formation of 5-hydroxyindole as a significant byproduct, leading to reduced yield of the desired product and purification challenges.

Cause: The 5-acetoxy group is an ester and is susceptible to hydrolysis under both acidic and basic reaction conditions.

Troubleshooting Steps:

  • Reaction Condition Monitoring:

    • pH Control: Strictly maintain anhydrous and neutral conditions whenever possible. The rate of hydrolysis is significantly influenced by pH.

    • Temperature: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.

    • Reaction Time: Optimize reaction times to ensure the completion of the primary reaction without providing excessive time for hydrolysis to occur.

  • Reagent Selection:

    • Lewis Acids: When using Lewis acids (e.g., in Friedel-Crafts reactions), select milder options and use the minimum stoichiometric amount required.

    • Bases: In base-catalyzed reactions, use non-nucleophilic bases and avoid aqueous work-ups until the desired reaction is complete.

  • Work-up Procedure:

    • Anhydrous Work-up: If the desired product is stable, consider an anhydrous work-up to avoid exposure to water.

    • Buffered Solutions: During aqueous work-up, use buffered solutions to control the pH and minimize hydrolysis.

Experimental Protocol: Mitigation of Hydrolysis during a Subsequent Reaction Step

This protocol provides a general framework for minimizing deacetylation when this compound is used as a starting material in a subsequent reaction.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Temperature Control: Cool the reaction mixture to the optimized low temperature (e.g., 0 °C or -78 °C) before adding any acidic or basic reagents.

  • Reagent Addition: Add the acidic or basic reagent slowly and portion-wise to maintain temperature and minimize localized high concentrations.

  • Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the point of completion.

  • Quenching: Once the primary reaction is complete, quench the reaction with a suitable non-aqueous or buffered aqueous solution at low temperature.

  • Extraction and Purification: Proceed with extraction using organic solvents and purify the product promptly, avoiding prolonged exposure to conditions that could promote hydrolysis.

Electrophilic Aromatic Substitution: Regioselectivity and Side Products

The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution. The primary site of attack is typically the C3 position due to the stability of the resulting intermediate. However, the 5-acetoxy group, being an ortho-, para-directing activator, can influence the regioselectivity, and other side reactions can occur.

Problem: Besides the expected C3-formylated product (5-acetoxy-1H-indole-3-carbaldehyde), formation of other formylated isomers or diformylated products.

Cause: The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich heterocycles. While C3 is the most nucleophilic position, reaction at other positions can occur under forcing conditions.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) to enhance selectivity for the most reactive site (C3).

    • Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to minimize diformylation.

Experimental Protocol: Selective C3-Formylation of this compound

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add dry N,N-dimethylformamide (DMF) to a cooled (0 °C) solution of phosphorus oxychloride (POCl₃) in a dry, non-polar solvent like dichloromethane. Stir for 30 minutes at 0 °C.

  • Reaction: Slowly add a solution of this compound in dry DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide or sodium bicarbonate to hydrolyze the intermediate iminium salt.

  • Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Problem: Formation of a mixture of C3- and C6-acylated products, as well as potential N-acylation. Polyacylation can also be an issue.

Cause: The 5-acetoxy group activates the benzene ring, making the C6 and C4 positions susceptible to electrophilic attack. The indole nitrogen is also nucleophilic and can compete for the acylating agent.

Troubleshooting Steps:

  • Catalyst Choice: Milder Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better regioselectivity than stronger ones like AlCl₃.

  • Solvent: The choice of solvent can influence the reactivity and selectivity. Less polar solvents are often preferred.

  • Protecting Groups: To prevent N-acylation, the indole nitrogen can be protected with a suitable protecting group (e.g., Boc, Ts) prior to the Friedel-Crafts reaction.

Experimental Protocol: N-Protection of this compound with a Boc Group

  • Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure and purify the resulting N-Boc-5-acetoxyindole by column chromatography.

Problem: Formation of a mixture of nitro isomers (e.g., at C3, C4, C6) and potential oxidation of the indole ring.

Cause: Nitrating agents are strong electrophiles and can react at multiple positions on the activated indole ring system. The reaction is often highly exothermic and can lead to oxidative degradation.

Troubleshooting Steps:

  • Milder Nitrating Agents: Use milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or other nitronium sources under controlled conditions.

  • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -20 °C) to control the reaction rate and improve selectivity.

Acetyl Group Migration

Problem: Potential isomerization of this compound to N-acetyl-5-hydroxyindole, especially under basic conditions.

Cause: While less common than in polyhydroxylated systems like carbohydrates, intramolecular acetyl migration from the C5-oxygen to the N1-nitrogen is a theoretical possibility, particularly if the nitrogen is deprotonated under basic conditions.

Troubleshooting Steps:

  • Avoid Strong Bases: Whenever possible, use mild, non-nucleophilic bases.

  • Protect the Nitrogen: If the synthesis allows, protecting the indole nitrogen can prevent this side reaction.

  • Temperature Control: Keep the reaction temperature as low as feasible.

II. Frequently Asked Questions (FAQs)

Q1: My main side product when working with this compound is 5-hydroxyindole. How can I prevent this?

A1: The formation of 5-hydroxyindole is due to the hydrolysis of the acetoxy group. To minimize this, ensure your reaction is conducted under strictly anhydrous and neutral conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere. Avoid strong acids or bases if possible. During work-up, use buffered solutions to control the pH.

Q2: I am trying to perform a Vilsmeier-Haack reaction on this compound and I am getting multiple products. What is happening?

A2: The Vilsmeier-Haack reaction is highly effective for indoles, but over-reactivity can lead to a loss of selectivity. The formation of multiple products could be due to formylation at positions other than C3 or diformylation. To improve selectivity for the C3 position, try lowering the reaction temperature (e.g., to 0 °C) and using a stoichiometric amount of the Vilsmeier reagent (around 1.1 to 1.5 equivalents).

Q3: During a Friedel-Crafts acylation of this compound, I am observing a significant amount of N-acylated byproduct. How can I favor C-acylation?

A3: The indole nitrogen is nucleophilic and can compete with the carbon atoms of the ring for the acylating agent. To favor C-acylation, you can protect the indole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before performing the Friedel-Crafts reaction. The Boc group can be easily removed later under acidic conditions.

Q4: Is acetyl migration from the C5-oxygen to the N1-nitrogen a common side reaction for this compound?

A4: While intramolecular acetyl migration is well-documented in other chemical systems like carbohydrates, it is not a commonly reported side reaction for this compound. However, it is a theoretical possibility, especially under basic conditions where the indole nitrogen can be deprotonated, increasing its nucleophilicity. To be cautious, it is advisable to use mild bases and the lowest possible reaction temperatures when working with this compound under basic conditions.

III. Data and Visualizations

Quantitative Data Summary

Currently, specific quantitative data on the yields of side products for the reactions of this compound are not widely available in the literature. The following table provides a qualitative summary of expected outcomes based on general principles of indole chemistry. Researchers should perform their own optimization and analysis to quantify these ratios for their specific reaction conditions.

ReactionExpected Major Product(s)Potential Side Product(s)Factors Influencing Side Product Formation
Hydrolysis 5-Hydroxyindole-Presence of acid or base, water, elevated temperature, prolonged reaction time.
Vilsmeier-Haack Formylation 5-Acetoxy-1H-indole-3-carbaldehydeDiformylated products, other formylated isomersHigh temperature, excess Vilsmeier reagent.
Friedel-Crafts Acylation 5-Acetoxy-3-acyl-1H-indole, 5-Acetoxy-6-acyl-1H-indoleN-acylated product, poly-acylated products, other acylated isomersChoice of Lewis acid, reaction temperature, unprotected indole nitrogen.
Nitration Mixture of 5-acetoxy-nitro-1H-indoles (C3, C4, C6)Oxidized byproducts, polynitrated productsChoice of nitrating agent, reaction temperature, concentration of reagents.
Base Treatment This compound5-Hydroxyindole (hydrolysis), N-acetyl-5-hydroxyindole (migration - theoretical)Strength of the base, presence of water, temperature.
Diagrams

Hydrolysis_Pathway This compound This compound 5-Hydroxyindole 5-Hydroxyindole This compound->5-Hydroxyindole H+ or OH- H2O

Electrophilic_Substitution cluster_main Electrophilic Aromatic Substitution This compound This compound C3-Substituted Product C3-Substituted Product This compound->C3-Substituted Product Electrophile (Major Pathway) Other Isomers (C4, C6) Other Isomers (C4, C6) This compound->Other Isomers (C4, C6) Electrophile (Minor Pathway) N-Substituted Product N-Substituted Product This compound->N-Substituted Product Electrophile (Side Reaction)

Mitigation_Workflow start Identify Potential Side Reaction condition Is Side Reaction Hydrolysis? start->condition action1 Use Anhydrous Conditions Control pH and Temperature condition->action1 Yes condition2 Is Side Reaction Related to Regioselectivity? condition->condition2 No action1->condition2 action2 Optimize Temperature and Stoichiometry condition2->action2 Yes condition3 Is N-Substitution a Problem? condition2->condition3 No action2->condition3 action3 Protect Indole Nitrogen (e.g., with Boc group) condition3->action3 Yes end Proceed with Optimized Reaction condition3->end No action3->end

Navigating the Acetylation of 5-Hydroxyindole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for the acetylation of 5-hydroxyindole, a critical reaction in the synthesis of various biologically active molecules. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of alternative acetylating agents.

Quick Navigation

  • Troubleshooting Guide: Solve common issues encountered during the acetylation of 5-hydroxyindole.

  • Frequently Asked Questions (FAQs): Get answers to common questions about acetylating 5-hydroxyindole.

  • Alternative Acetylating Agents: A Comparative Overview: A tabulated summary of various acetylating agents with their respective reaction conditions and reported yields for phenolic compounds.

  • Detailed Experimental Protocols: Step-by-step procedures for the O-acetylation of 5-hydroxyindole.

  • Reaction Pathways and Mechanisms: Visual guides to understand the chemistry and biological relevance of 5-hydroxyindole acetylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acetylation of 5-hydroxyindole, providing potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Yield of 5-Acetoxyindole (O-Acetylation) 1. Decomposition of Starting Material: 5-hydroxyindole is sensitive to harsh acidic or basic conditions and can decompose. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at high temperatures. 3. Inefficient Acetylating Agent: The chosen acetylating agent may not be reactive enough under the selected conditions. 4. Presence of Water: Moisture can hydrolyze the acetylating agent and the product.1. Use mild reaction conditions. Employ a non-nucleophilic base like pyridine or triethylamine. 2. Optimize the reaction temperature. Start with room temperature and gradually increase if necessary, monitoring the reaction by TLC. 3. Consider a more reactive acetylating agent (see comparison table below). The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can also enhance the reaction rate. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Low Selectivity) 1. N-Acetylation: The indole nitrogen is also nucleophilic and can be acetylated, leading to N-acetyl-5-hydroxyindole or the di-acetylated product. 2. C-Acetylation (Friedel-Crafts): Under certain conditions (e.g., strong Lewis acids), acetylation can occur on the indole ring, typically at the C4 or C6 positions.[1] 3. Polymerization: Indoles can be prone to polymerization under acidic conditions.1. For O-acetylation: Use a base like pyridine which acts as a catalyst and scavenger for the acid byproduct.[2][3] Running the reaction at a lower temperature can also favor O-acetylation. 2. To avoid C-acetylation: Avoid strong Lewis acids like AlCl₃. If C-acetylation is desired, a Friedel-Crafts reaction is the appropriate method.[1] 3. Use mild reaction conditions and avoid strong acids.
Difficulty in Product Isolation/Purification 1. Co-elution of Byproducts: N-acetylated or di-acetylated products may have similar polarities to the desired O-acetylated product. 2. Product Instability: The acetylated product may be sensitive to the purification conditions (e.g., silica gel).1. Optimize the chromatography conditions (solvent system, gradient) for better separation. Consider alternative purification methods like recrystallization or preparative HPLC. 2. Use a neutral or slightly acidic mobile phase for chromatography. Deactivated silica gel can also be used.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative acetylating agents to acetic anhydride for 5-hydroxyindole?

A1: Besides acetic anhydride, other common acetylating agents include acetyl chloride, ketene, and vinyl acetate. Each has its own advantages and disadvantages in terms of reactivity, byproducts, and handling.

Q2: How can I selectively achieve O-acetylation over N-acetylation of 5-hydroxyindole?

A2: Selective O-acetylation can generally be achieved by using a suitable base and controlling the reaction temperature. Pyridine is a commonly used base that catalyzes the O-acetylation of the phenolic hydroxyl group while also acting as a scavenger for the acidic byproduct, which can minimize N-acetylation.[2][3] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often favors O-acetylation.

Q3: What conditions favor C-acetylation of the indole ring?

A3: C-acetylation, a Friedel-Crafts type reaction, is favored by the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) with an acetylating agent like acetyl chloride.[1] This reaction typically occurs at specific positions on the benzene ring of the indole nucleus.

Q4: My reaction is very slow. How can I increase the rate of acetylation?

A4: To increase the reaction rate, you can:

  • Add a catalytic amount of a more potent acylation catalyst, such as 4-(Dimethylamino)pyridine (DMAP).

  • Gently heat the reaction mixture, while monitoring for the formation of side products by TLC.

  • Use a more reactive acetylating agent, such as acetyl chloride.

Q5: What is the biological significance of acetylated 5-hydroxyindole derivatives?

A5: The N-acetylation of the closely related compound, serotonin (5-hydroxytryptamine), to N-acetylserotonin is a key step in the biosynthesis of melatonin, a hormone that regulates sleep-wake cycles.[4] O-acetylated 5-hydroxyindole (this compound) and other indole derivatives are also being investigated for their potential pharmacological activities, including their interactions with serotonin receptors.[5]

Alternative Acetylating Agents: A Comparative Overview

This table summarizes various acetylating agents that can be used for the O-acetylation of phenolic compounds, including 5-hydroxyindole. The data presented is a general guide, and optimal conditions may vary for specific substrates.

Acetylating AgentCatalyst/BaseTypical SolventTemperature (°C)Reaction TimeReported Yield (for phenols)Byproduct(s)Notes
Acetic Anhydride Pyridine, Triethylamine, DMAP (cat.)Dichloromethane, Chloroform, Pyridine0 - 701 - 24 hGood to Excellent[2][3]Acetic acidMost common and versatile method. Pyridine acts as both a base and a catalyst.[3]
Acetyl Chloride Pyridine, TriethylamineDichloromethane, THF, Toluene0 - 250.5 - 5 hGood to ExcellentHClMore reactive than acetic anhydride, but generates corrosive HCl. Requires a base to scavenge the acid.
Vinyl Acetate K₂CO₃, LipaseToluene, Dioxane25 - 802 - 48 hModerate to GoodAcetaldehydeA greener alternative as the byproduct is volatile and non-acidic. Can be used in enzymatic reactions.
Acetic Acid Strong acid (e.g., H₂SO₄, P₂O₅)Acetic Acid80 - 120Several hoursModerateWaterRequires a dehydrating agent and higher temperatures. Can be less selective.
Ketene -Inert solvent0 - 25RapidGood to ExcellentNoneHighly reactive and efficient, but ketene is a toxic and unstable gas, requiring special handling.

Detailed Experimental Protocols

Protocol 1: O-Acetylation of 5-Hydroxyindole using Acetic Anhydride and Pyridine

This protocol is a standard and reliable method for the selective O-acetylation of phenolic hydroxyl groups.[2]

Materials:

  • 5-Hydroxyindole

  • Acetic Anhydride (freshly distilled)

  • Anhydrous Pyridine

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-hydroxyindole (1.0 eq) in anhydrous pyridine (5-10 mL per gram of 5-hydroxyindole) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol (1-2 mL).

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl (to remove residual pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Reaction Pathways and Mechanisms

General Workflow for O-Acetylation of 5-Hydroxyindole

The following diagram illustrates a typical experimental workflow for the O-acetylation of 5-hydroxyindole.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 5-Hydroxyindole in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at RT C->D E Quench with Methanol D->E Reaction Complete (TLC) F Solvent Evaporation E->F G Extraction with DCM F->G H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure this compound J->K

A typical workflow for the synthesis of this compound.
Melatonin Biosynthesis Pathway

The N-acetylation of serotonin (a derivative of 5-hydroxyindole) is a crucial step in the biological synthesis of melatonin. This pathway highlights the enzymatic acetylation of an indole derivative in a biological system.[4]

melatonin_biosynthesis Tryptophan L-Tryptophan FiveHTP 5-Hydroxytryptophan (5-HTP) Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin Serotonin (5-Hydroxytryptamine) FiveHTP->Serotonin Aromatic L-amino acid Decarboxylase NAcetylserotonin N-Acetylserotonin Serotonin->NAcetylserotonin Serotonin N-acetyltransferase (AANAT) Melatonin Melatonin NAcetylserotonin->Melatonin Acetylserotonin O-methyltransferase (ASMT)

The biosynthesis of melatonin from L-tryptophan.

References

Monitoring the progress of 5-acetoxyindole synthesis by TLC or HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Monitoring 5-Acetoxyindole Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of this compound synthesis from 5-hydroxyindole and acetic anhydride via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of monitoring the synthesis of this compound?

A1: Monitoring the reaction allows researchers to track the consumption of the starting material (5-hydroxyindole) and the formation of the product (this compound). This ensures the reaction goes to completion, helps in optimizing reaction times, and can aid in identifying the formation of any side products, leading to higher yield and purity of the final product.

Q2: Which analytical technique is better for monitoring this reaction, TLC or HPLC?

A2: Both techniques are suitable. TLC is a rapid, qualitative, and cost-effective method ideal for quick checks of reaction progress at the bench. HPLC provides quantitative data, offering higher resolution and sensitivity, which is crucial for detailed kinetic analysis and purity assessment. The choice depends on the specific requirements of the experiment.

Q3: How can I visualize the spots on a TLC plate if they are not visible under UV light?

A3: While 5-hydroxyindole and this compound are UV active, if the concentration is too low or if you need an alternative visualization method, you can use a staining solution. A p-anisaldehyde stain followed by gentle heating is often effective for visualizing indole derivatives, typically producing colored spots. Another common stain is a potassium permanganate solution, which reacts with many organic compounds.

Q4: What is a typical mobile phase for TLC analysis of the this compound synthesis?

A4: A common mobile phase system for separating compounds of varying polarity, like 5-hydroxyindole and this compound, is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A starting point could be a 70:30 or 60:40 mixture of hexane:ethyl acetate. The polarity can be adjusted based on the separation observed.

Q5: What type of HPLC column is recommended for this analysis?

A5: A reverse-phase C18 column is a standard and effective choice for the separation of indole derivatives like 5-hydroxyindole and this compound. These columns separate compounds based on their hydrophobicity.

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the reaction sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce strong interactions with the stationary phase.
Rf values are too high (spots run near the solvent front) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase mixture.
Rf values are too low (spots remain near the baseline) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase mixture.
No spots are visible under UV light - The concentration of the compounds is too low.- The compounds are not UV active at the wavelength used.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization (e.g., p-anisaldehyde or potassium permanganate).
The solvent front is uneven - The TLC plate was not placed vertically in the developing chamber.- The bottom of the plate is not level.- Ensure the TLC plate is placed straight in the chamber.- Make sure the bottom of the TLC plate is cut evenly.
HPLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak fronting or tailing - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample.- Adjust the pH of the aqueous component of the mobile phase.- Use a guard column or replace the analytical column.
Split peaks - Clogged frit or void in the column.- Sample solvent is too different from the mobile phase.- Backflush the column or replace the frit. If a void is present, the column may need to be replaced.- Dissolve the sample in the mobile phase.
Baseline drift - Column not equilibrated.- Mobile phase composition is changing.- Detector lamp is failing.- Allow sufficient time for the column to equilibrate with the mobile phase.- Prepare fresh mobile phase and ensure it is well-mixed and degassed.- Replace the detector lamp.
Ghost peaks appear - Contamination in the injection system.- Carryover from a previous injection.- Flush the injector with a strong solvent.- Run a blank gradient after each sample injection.
Retention time is shifting - Change in mobile phase composition.- Fluctuation in column temperature.- Pump malfunction.- Prepare fresh mobile phase accurately.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery.

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis

1. Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase: 70:30 Hexane:Ethyl Acetate (v/v)

  • UV lamp (254 nm)

  • Staining solution (optional): p-Anisaldehyde stain

2. Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and close the lid.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom. This will be your origin.

  • Using a capillary spotter, carefully spot a small amount of the reaction mixture on the origin. It is also recommended to spot the starting material (5-hydroxyindole) and a co-spot (a mix of the starting material and the reaction mixture) for comparison.

  • Allow the spots to dry completely.

  • Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Close the chamber.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm. The starting material and product should appear as dark spots. Circle the spots with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: HPLC Monitoring of this compound Synthesis

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute it with the mobile phase (e.g., 1 mL of 50:50 water:acetonitrile).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Acquire the chromatogram and integrate the peaks corresponding to 5-hydroxyindole and this compound.

  • The progress of the reaction can be monitored by observing the decrease in the peak area of 5-hydroxyindole and the increase in the peak area of this compound over time.

Data Presentation

Table 1: Typical Chromatographic Data for 5-Hydroxyindole and this compound

Compound Analysis Method Mobile Phase / Conditions Typical Rf Value Typical Retention Time (min)
5-HydroxyindoleTLC70:30 Hexane:Ethyl Acetate0.35N/A
This compoundTLC70:30 Hexane:Ethyl Acetate0.55N/A
5-HydroxyindoleHPLCC18 column, Water/Acetonitrile with 0.1% Formic Acid (gradient)N/A4.2
This compoundHPLCC18 column, Water/Acetonitrile with 0.1% Formic Acid (gradient)N/A6.8

Note: These are typical values and may vary depending on the specific experimental conditions.

Workflow Diagram

G cluster_synthesis This compound Synthesis cluster_monitoring Reaction Monitoring start Start: 5-Hydroxyindole + Acetic Anhydride reaction Reaction in Progress start->reaction end_product Crude this compound reaction->end_product take_aliquot Take Reaction Aliquot reaction->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_hplc Prepare HPLC Sample take_aliquot->prep_hplc run_tlc Run TLC prep_tlc->run_tlc visualize_tlc Visualize TLC (UV/Stain) run_tlc->visualize_tlc analyze_tlc Analyze TLC Results visualize_tlc->analyze_tlc decision Reaction Complete? analyze_tlc->decision run_hplc Run HPLC prep_hplc->run_hplc analyze_hplc Analyze HPLC Data run_hplc->analyze_hplc analyze_hplc->decision decision->reaction No workup Work-up and Purification decision->workup Yes

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Determination of 5-Acetoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 5-acetoxyindole. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to this compound and the Importance of Purity Analysis

This compound is an important intermediate in the synthesis of various biologically active compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. Regulatory bodies require robust analytical methods to identify and quantify any impurities that may be present. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and versatility.[1][2] This guide will delve into a detailed HPLC method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC, particularly in its reverse-phase mode, is a cornerstone technique for the analysis of pharmaceutical compounds and their impurities.[3] A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, thus providing a clear picture of the sample's purity and stability.

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following protocol is a representative method for the purity analysis of this compound, based on established methods for similar indole derivatives.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 0.1% Trifluoroacetic acid in water). A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detector at 280 nm

Forced Degradation Study Protocol:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5] The this compound sample should be subjected to the following stress conditions to induce degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

After exposure, the stressed samples are diluted and analyzed by the HPLC method to assess for the formation of degradation products and to ensure they are well-resolved from the main this compound peak. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can detect impurities at relevant levels.[4][5]

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh this compound Standard and Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate end Purity Report calculate->end Final Report

Caption: Workflow for HPLC purity determination of this compound.

Comparison of Analytical Techniques

The following table summarizes the key performance parameters of HPLC and its alternatives for the purity analysis of this compound. The data presented is representative and based on published methods for structurally similar compounds.

ParameterHPLCGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection.Separation in a capillary based on charge-to-size ratio under an electric field.
Typical Stationary Phase C18 silicaPolysiloxane-based capillary columnFused-silica capillary
Typical Mobile Phase Acetonitrile/Water with bufferInert gas (e.g., Helium)Buffer solution
Limit of Detection (LOD) ~0.01%~0.001%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.003%~0.05%
Linearity (r²) >0.999>0.998>0.999
Precision (%RSD) < 2%< 5%< 3%
Analysis Time 15-30 min20-40 min10-20 min
Strengths High resolution, robust, widely applicable, good for non-volatile and thermally labile compounds.High sensitivity and selectivity, definitive identification of impurities through mass spectra.High efficiency, low sample and reagent consumption, fast analysis.
Limitations May require derivatization for some compounds, solvent consumption.Requires volatile and thermally stable compounds, potential for sample degradation at high temperatures.Lower sensitivity for some detectors, reproducibility can be challenging.

Alternative Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability.

Experimental Protocol: A Representative GC-MS Method

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the indole nitrogen to a less polar and more volatile silyl derivative.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to elute compounds with different boiling points.

  • Injection: Splitless injection mode for trace analysis.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Capillary Electrophoresis (CE)

CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field. It is particularly useful for charged molecules and can provide high separation efficiency.

Experimental Protocol: A Representative CE Method

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, 25 mM sodium phosphate buffer at a specific pH (e.g., pH 7.0).

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic injection (pressure injection).

  • Detection: Diode Array Detector (DAD) monitoring at 220 nm and 280 nm.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_sample Sample: this compound cluster_primary Primary Technique cluster_alternatives Alternative Techniques Sample This compound with Potential Impurities HPLC HPLC (High Resolution, Robust) Sample->HPLC Direct Analysis GCMS GC-MS (High Sensitivity, Definitive ID) Sample->GCMS Derivatization Required CE Capillary Electrophoresis (High Efficiency, Fast) Sample->CE Direct Analysis (if charged/ionizable) Purity Purity HPLC->Purity Purity Profile GCMS->Purity CE->Purity

References

A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 5-Acetoxyindole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-acetoxyindole against its precursors, indole and 5-hydroxyindole. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of these compounds.

While comprehensive ¹H and ¹³C NMR data for indole and 5-hydroxyindole are readily available and presented below, specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located in publicly accessible databases and literature at the time of this publication. The provided data for the comparative compounds offers a foundational understanding of the indole scaffold's spectral characteristics.

Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for indole and 5-hydroxyindole. These values are crucial for understanding the electronic environment of the nuclei within the indole ring system and how it is affected by substitution.

Table 1: ¹H NMR Spectral Data of Indole and 5-Hydroxyindole (in DMSO-d₆)

Proton Position Indole Chemical Shift (δ ppm) 5-Hydroxyindole Chemical Shift (δ ppm) Multiplicity & Coupling Constant (J)
H-1 (NH)11.0810.65br s
H-27.397.15t, J = 2.8 Hz
H-36.456.25t, J = 2.0 Hz
H-47.587.18d, J = 7.9 Hz
H-57.07-t, J = 7.5 Hz
H-66.976.60t, J = 7.5 Hz
H-77.396.90d, J = 8.2 Hz
OH-8.65s

Table 2: ¹³C NMR Spectral Data of Indole and 5-Hydroxyindole (in DMSO-d₆)

Carbon Position Indole Chemical Shift (δ ppm) 5-Hydroxyindole Chemical Shift (δ ppm)
C-2124.9125.7
C-3102.1101.9
C-3a128.1129.2
C-4120.7111.9
C-5121.8150.5
C-6119.3105.7
C-7111.4111.8
C-7a135.8131.3

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the indole derivatives discussed.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Standard: An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

NMR Data Acquisition:

  • Instrumentation: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized by shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with numbered positions to aid in the theoretical assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Acetoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation of 5-acetoxyindole against its parent compound, 5-hydroxyindole, supported by experimental data and protocols.

Executive Summary

This guide provides a comparative analysis of the mass spectral fragmentation patterns of this compound and 5-hydroxyindole. The introduction of an acetyl group at the 5-position significantly alters the fragmentation cascade, offering distinct diagnostic ions. Key findings indicate that this compound's primary fragmentation pathway involves the loss of the acetyl group, leading to a prominent ion corresponding to the 5-hydroxyindole radical cation. This contrasts with the fragmentation of 5-hydroxyindole itself, which is characterized by the cleavage of the pyrrole ring. The data presented herein, including detailed fragmentation tables and experimental protocols, will aid researchers in the structural elucidation of indole derivatives and related metabolites.

Comparative Fragmentation Analysis

The mass spectra of this compound and 5-hydroxyindole were acquired using electron ionization (EI) at a standard energy of 70 eV. The resulting fragmentation patterns reveal distinct pathways that are directly attributable to their structural differences.

This compound Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 175, consistent with its molecular weight. The most significant fragmentation event is the neutral loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetyl group, resulting in the base peak at m/z 133. This fragment corresponds to the molecular ion of 5-hydroxyindole. A subsequent, less prominent fragmentation involves the loss of a hydrogen cyanide (HCN, 27 Da) molecule from the m/z 133 fragment, yielding an ion at m/z 106.

5-Hydroxyindole Fragmentation

In contrast, the mass spectrum of 5-hydroxyindole shows a molecular ion peak and base peak at m/z 133. The primary fragmentation pathway for 5-hydroxyindole involves the characteristic cleavage of the indole ring. This typically proceeds via the loss of hydrogen cyanide (HCN), resulting in a significant fragment ion at m/z 106. Further fragmentation can lead to the expulsion of a formyl radical (HCO, 29 Da) to produce an ion at m/z 77.

The following table summarizes the key quantitative data from the mass spectra of this compound and 5-hydroxyindole.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 175133175 (M⁺, ~40%), 133 ([M-C₂H₂O]⁺, 100%), 106 ([M-C₂H₂O-HCN]⁺, ~20%)
5-Hydroxyindole 133133133 (M⁺, 100%), 106 ([M-HCN]⁺, ~30%), 77 ([M-HCN-CHO]⁺, ~15%)

Experimental Protocols

The mass spectral data presented in this guide were obtained using the following experimental protocol for electron ionization-gas chromatography-mass spectrometry (EI-GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Sample Preparation:

  • Samples of this compound and 5-hydroxyindole were dissolved in methanol to a final concentration of 1 mg/mL.

Visualizing Fragmentation and Biological Context

To further illustrate the processes described, the following diagrams visualize the fragmentation pathways and a relevant biological signaling pathway.

Fragmentation_Pathway_5_Acetoxyindole cluster_5_acetoxyindole This compound Fragmentation This compound This compound m/z = 175 (M⁺) ketene - CH₂CO This compound->ketene fragment_133 5-Hydroxyindole Cation Radical m/z = 133 hcn_loss - HCN fragment_133->hcn_loss fragment_106 Fragment m/z = 106 ketene->fragment_133 hcn_loss->fragment_106

Figure 1. Fragmentation pathway of this compound.

Experimental_Workflow cluster_workflow EI-GC-MS Experimental Workflow sample_prep Sample Preparation (1 mg/mL in Methanol) gc_injection GC Injection (1 µL, Splitless) sample_prep->gc_injection gc_separation Chromatographic Separation (DB-5ms column) gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection & Data Acquisition mass_analysis->detection

Figure 2. Experimental workflow for EI-GC-MS analysis.

While the specific signaling pathways of this compound are not extensively documented, its structural relationship to 5-hydroxyindole, a precursor to the neurotransmitter serotonin, suggests potential interactions with serotonergic pathways. The following diagram illustrates a simplified serotonin signaling cascade.

Serotonin_Signaling_Pathway cluster_pathway Simplified Serotonin Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT Receptor (e.g., 5-HT₂A) serotonin->receptor g_protein G-protein Activation (Gq/11) receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP₂ Cleavage plc->pip2 dag_ip3 DAG & IP₃ Production pip2->dag_ip3 downstream Downstream Effects (Ca²⁺ release, PKC activation) dag_ip3->downstream

Figure 3. A simplified representation of a serotonin signaling pathway.

Conclusion

The mass spectrometric fragmentation of this compound is distinct from that of its parent compound, 5-hydroxyindole, primarily due to the facile loss of the acetyl group. The resulting fragmentation pattern provides a clear and diagnostic fingerprint for the identification of this compound. This comparative guide, with its detailed data and protocols, serves as a valuable resource for researchers engaged in the analysis of indole-containing compounds, aiding in the confident structural elucidation and differentiation of closely related analogues. The provided visualizations of the fragmentation pathway, experimental workflow, and a relevant biological signaling cascade further enhance the understanding of this important analytical technique and its biochemical context.

References

A Comparative Guide to Functional Group Analysis of 5-Acetoxyindole: FTIR Spectroscopy and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel compounds, the accurate identification of functional groups is a critical first step. For a molecule like 5-acetoxyindole, a derivative of the ubiquitous indole scaffold, understanding its chemical functionalities is paramount for predicting its reactivity, biological activity, and potential applications in drug development. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with alternative analytical techniques—Raman and Nuclear Magnetic Resonance (NMR) spectroscopy—for the functional group analysis of this compound. The information is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.

FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule's vibrational modes. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

Based on established correlation tables, the predicted FTIR spectrum of this compound would exhibit characteristic peaks for the N-H group of the indole ring, the carbonyl (C=O) and C-O stretches of the ester group, and the aromatic C-H and C=C vibrations of the indole ring system.

Comparison of Analytical Techniques

While FTIR is a powerful tool, a comprehensive analysis often benefits from complementary techniques. Raman and NMR spectroscopy offer alternative and often confirmatory insights into the molecular structure of this compound.

Functional Group Vibrational/Resonance Mode FTIR (Predicted Wavenumber, cm⁻¹) ** Raman Spectroscopy (Typical Shift, cm⁻¹) **¹H NMR (Typical Chemical Shift, ppm) ¹³C NMR (Typical Chemical Shift, ppm)
Indole N-H N-H Stretch~3400 (sharp)~3400~8.0-8.2 (broad singlet)-
Ester C=O Carbonyl Stretch~1760-1735 (strong)~1760-1735-~168-172
Ester C-O C-O Stretch~1250-1150 (strong)~1250-1150-~60-80
Aromatic C-H C-H Stretch~3100-3000~3100-3000~6.5-7.8 (multiplets)~110-140
Aromatic C=C C=C Stretch~1600-1450~1600-1450-~110-140
Methyl C-H C-H Stretch/Bend~2960, ~1370~2960, ~1370~2.3 (singlet)~21

Table 1: Comparison of Spectroscopic Data for the Functional Groups of this compound.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Scan: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. An accumulation of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation: A small amount of solid this compound is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to a detector. The spectrum is recorded as Raman intensity versus Raman shift (in cm⁻¹).

  • Data Processing: The raw spectrum may be processed to remove fluorescence background and cosmic rays.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Data Acquisition: Acquire a proton NMR spectrum. Standard parameters include a 90° pulse and a sufficient relaxation delay.

  • ¹³C NMR Data Acquisition: Acquire a carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for FTIR analysis and a comparison of the fundamental principles of FTIR, Raman, and NMR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid this compound ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal Direct Application Background Record Background ATR_Crystal->Background Sample_Scan Scan Sample ATR_Crystal->Sample_Scan Background->Sample_Scan Subtract Spectrum FTIR Spectrum Sample_Scan->Spectrum Interpretation Peak Interpretation Spectrum->Interpretation Functional_Groups Identify Functional Groups Interpretation->Functional_Groups

Caption: Experimental workflow for FTIR analysis of this compound.

Technique_Comparison cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_nmr NMR Spectroscopy FTIR_Principle Principle: Absorption of IR radiation FTIR_Info Information: Vibrational modes of polar bonds FTIR_Principle->FTIR_Info Raman_Principle Principle: Inelastic scattering of monochromatic light Raman_Info Information: Vibrational modes of non-polar bonds Raman_Principle->Raman_Info NMR_Principle Principle: Nuclear spin transitions in a magnetic field NMR_Info Information: Chemical environment and connectivity of nuclei NMR_Principle->NMR_Info Molecule This compound Molecule->FTIR_Principle Molecule->Raman_Principle Molecule->NMR_Principle

Caption: Comparison of the core principles of FTIR, Raman, and NMR spectroscopy.

Comparative Analysis of the Solid-State Structures of Indole and its 5-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to understanding the solid-state structure of indole derivatives through X-ray crystallography, providing a comparative framework for the analysis of 5-acetoxyindole derivatives.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for indole and two of its 5-substituted derivatives. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
IndoleC₈H₇NOrthorhombicPna2₁7.865.6614.899090904[1][2]
5-NitroindoleC₈H₆N₂O₂MonoclinicP2₁/c---90-90-[2][3]
5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indoleC₁₈H₁₉NO₄MonoclinicC2/c19.00367.317923.6729096.802908[4]
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)C₁₀H₉NO₃MonoclinicP2₁/c4.030513.034617.20429091.871904[5]

Note: Detailed unit cell parameters for 5-nitroindole were not explicitly provided in the referenced abstracts, but the crystal system and space group are reported.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. In the case of indole and its derivatives, hydrogen bonds and π-π stacking interactions are particularly significant.

  • Indole: The crystal structure of indole is characterized by a "herringbone" motif.[3] The strongest intermolecular interactions are N−H···π contacts.[3] The structure is disordered, with the indole molecule capable of assuming two alternative orientations.[1]

  • 5-Nitroindole: The introduction of the nitro group influences the crystal packing. The morphological importance of certain crystal facets in 5-nitroindole is affected by the polarity of the crystallization solvent.[2][3]

  • 5-Methoxyindole Derivatives: In the crystal structure of 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, molecules are linked by C-H···π interactions.[4] For a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the structure is characterized by the formation of cyclic dimers through double O-H···O hydrogen bonds between the carboxylic acid groups.[5]

Experimental Protocols

The following provides a generalized experimental protocol for the determination of the solid-state structure of indole derivatives by single-crystal X-ray diffraction, based on common practices described in the literature.

Synthesis and Crystallization
  • Synthesis: this compound can be synthesized by the acetylation of 5-hydroxyindole using acetic anhydride. The resulting crude product should be purified, for example, by column chromatography or recrystallization, to obtain a high-purity sample suitable for crystallization.

  • Crystallization: The growth of high-quality single crystals is a critical step. Common methods for small organic molecules include:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol, ethyl acetate) is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The vapors of the anti-solvent slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection
  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and potential crystal degradation.

  • The X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

  • The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded.

Structure Solution and Refinement
  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizations

Workflow for X-ray Crystallography

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A generalized workflow for determining the solid-state structure of a small molecule using single-crystal X-ray crystallography.

Comparative Logic for Structural Analysis

logical_relationship Comparative Structural Analysis of Indole Derivatives cluster_known_structures Known Crystal Structures target This compound Derivative (Structure Unknown) comparison Comparative Analysis (Packing, H-bonds, π-stacking) target->comparison indole Indole indole->comparison nitro_indole 5-Nitroindole nitro_indole->comparison methoxy_indole 5-Methoxyindole Derivative methoxy_indole->comparison prediction Informed Prediction of This compound Structure comparison->prediction

Caption: A logical diagram illustrating how the analysis of known indole derivative structures can inform predictions about the structure of this compound derivatives.

References

A Comparative Analysis of 5-Acetoxyindole and 5-Hydroxyindole in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative overview of 5-acetoxyindole and 5-hydroxyindole, focusing on their performance in key biological assays. Due to a scarcity of direct comparative studies, this analysis synthesizes available data on each compound individually to draw informed comparisons.

This report summarizes the current understanding of the biological activities of this compound and 5-hydroxyindole, highlighting their roles as a synthetic precursor and a neuroactive metabolite, respectively. While direct head-to-head experimental comparisons are limited in the current scientific literature, this guide provides a framework for understanding their potential differential effects in biological systems based on available data for each compound and related indole derivatives.

I. Overview of Compounds

5-Hydroxyindole is a naturally occurring metabolite of tryptophan and a precursor to the neurotransmitter serotonin.[1][2] It is known to be neuroactive, exhibiting effects on various receptors and channels within the central nervous system.[1][2]

This compound , on the other hand, is primarily recognized as a synthetic intermediate in the development of pharmaceuticals.[3] Its acetylated form suggests it may act as a prodrug, potentially being hydrolyzed in vivo to 5-hydroxyindole. The indole scaffold is a critical component in the design of various therapeutic agents, including anticancer and anti-inflammatory drugs.[3]

II. Comparative Biological Activity: A Data-Driven Perspective

Table 1: Summary of Known Biological Activities

Biological Target/Assay5-HydroxyindoleThis compoundComparative Insights & Inferences
Serotonin (5-HT) Receptors Potentiates ion currents at 5-HT3 receptors.[1][2]Data not available.Acetylation could alter binding affinity and selectivity for 5-HT receptor subtypes. The bulkier acetyl group might hinder binding at some sites while potentially enhancing it at others through different interactions.
Nicotinic Acetylcholine Receptors (nAChRs) Potentiates acetylcholine-induced currents at α7 nAChRs.[1][2]Data not available.The effect of the acetyl group on nAChR interaction is unknown.
Monoamine Oxidase (MAO) Inhibition Data not available.Data not available.Indole derivatives are known to inhibit MAO.[4] A direct comparison would be necessary to determine the relative inhibitory potential. The electronic and steric effects of the acetyl versus hydroxyl group would likely influence binding to the enzyme's active site.
Cell Viability/Cytotoxicity Induces convulsions at high doses in vivo.[1][2]Data not available for the parent compound. Indole-based hydroxamic acid derivatives show anti-proliferative activity.[5]The cytotoxicity of this compound would need to be experimentally determined. As a potential prodrug, its effects might be delayed and dependent on metabolic conversion to 5-hydroxyindole.
Gastrointestinal Motility Decreases gastrointestinal transit time in rats.[2]Data not available.The pro-motility effects of 5-hydroxyindole are linked to its action on L-type calcium channels.[2] The impact of the 5-acetoxy substitution on this activity is uncharacterized.

III. Experimental Methodologies

To facilitate further research and direct comparison, this section outlines standard protocols for key biological assays relevant to the activities of these indole compounds.

A. Serotonin (5-HT) Receptor Binding Assay

This assay determines the affinity of a compound for serotonin receptors.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the desired 5-HT receptor subtype are prepared.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-serotonin) and varying concentrations of the test compound (this compound or 5-hydroxyindole).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filter, representing bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then used to determine the binding affinity (Ki).

B. Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

Protocol:

  • Enzyme Source: Recombinant human MAO-A or MAO-B enzymes are used.[6]

  • Reaction Mixture: The enzyme is pre-incubated with various concentrations of the test compound.

  • Substrate Addition: A substrate for MAO, such as kynuramine, is added to initiate the reaction.[6]

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped.

  • Detection: The product of the enzymatic reaction is measured, often by fluorescence or LC-MS/MS.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

C. Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[7][8][9][10][11]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[7][8][9][10][11]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS-HCl).[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7][8]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

IV. Signaling Pathways and Experimental Workflows

To visualize the processes involved in the biological evaluation of these compounds, the following diagrams are provided.

G cluster_receptor Receptor Binding Assay Workflow Membrane Cell Membranes (with 5-HT Receptors) Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-5-HT) Radioligand->Incubation TestCompound Test Compound (this compound or 5-Hydroxyindole) TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC₅₀, Ki) Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

G cluster_pathway Serotonin (5-HT) Metabolism Pathway Serotonin Serotonin (5-HT) MAO Monoamine Oxidase (MAO) Serotonin->MAO Oxidative deamination HIAL 5-Hydroxyindoleacetaldehyde (5-HIAL) MAO->HIAL ALDH Aldehyde Dehydrogenase (ALDH) HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) ALDH->HIAA HIAL->ALDH Oxidation

Metabolic pathway of serotonin to 5-HIAA.

G cluster_cell Cell Viability (MTT) Assay Workflow Cells Plate Cells Treatment Treat with Compound Cells->Treatment MTT Add MTT Reagent Treatment->MTT Incubate Incubate (37°C) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (% Viability) Read->Analyze

Workflow for assessing cell viability using the MTT assay.

V. Conclusion and Future Directions

The biological profile of 5-hydroxyindole is characterized by its interactions with key neuronal receptors and channels. In contrast, this compound remains largely uncharacterized in terms of its direct biological effects, with its primary role being a precursor in chemical synthesis. The acetylation of the hydroxyl group in 5-hydroxyindole to form this compound is expected to alter its physicochemical properties, such as lipophilicity, which in turn could significantly impact its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.

Future research should focus on direct, head-to-head comparative studies of this compound and 5-hydroxyindole in a panel of relevant biological assays, including but not limited to:

  • Receptor Binding Panels: To determine and compare the binding affinities and selectivity profiles across a wide range of neurotransmitter receptors.

  • Enzyme Inhibition Assays: To assess their inhibitory potential against key enzymes in neurotransmitter metabolism, such as MAO and acetylcholinesterase.

  • Cell-Based Functional Assays: To evaluate their downstream effects on cellular signaling and viability in various cell lines.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To understand their metabolic fate and overall physiological effects in a whole-organism context.

Such studies are crucial to elucidate the potential of this compound as a pharmacological agent, possibly as a prodrug for 5-hydroxyindole, and to fully understand the structure-activity relationships within this class of indole derivatives.

References

A Researcher's Guide to Protecting 5-Hydroxyindole: A Comparative Analysis of Acetoxy, Benzyl, and Methyl Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of multi-step organic synthesis, particularly in drug discovery and development, the judicious choice of protecting groups is paramount to success. For indole-containing scaffolds, which are ubiquitous in pharmaceuticals and bioactive natural products, the 5-hydroxyindole moiety presents a common challenge. The nucleophilic hydroxyl group often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. This guide provides a comprehensive comparison of three commonly used protecting groups for 5-hydroxyindole: the acetyl (forming 5-acetoxyindole), the benzyl (forming 5-benzyloxyindole), and the methyl (forming 5-methoxyindole) groups. We present a data-driven analysis of their application, stability, and cleavage, complete with detailed experimental protocols to aid researchers in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Comparison of Protecting Groups for 5-Hydroxyindole

To facilitate a rapid comparison, the following table summarizes the key quantitative data and stability profiles for the acetyl, benzyl, and methyl protecting groups.

Protecting GroupProtection Method & YieldDeprotection Method & YieldStability Profile
Acetyl (Ac) Acetic anhydride, pyridine, DMAP in CH₂Cl₂ at 20 °C for 3 h. Yield: 90% K₂CO₃ in methanol at room temperature. Yield: >95% (Typical) * Labile: Strong/weak acids, strong/weak bases. * Stable: Hydrogenation, mild oxidation.
Benzyl (Bn) Benzyl bromide, NaH in DMF at 0 °C to RT. Yield: 50-95% [1][2]H₂, Pd/C in ethanol at RT. Yield: >95% (Typical) * Stable: Strong/weak acids, strong/weak bases, most oxidizing/reducing agents. * Labile: Catalytic Hydrogenation (Hydrogenolysis).[3]
Methyl (Me) Dimethyl sulfate (DMS), K₂CO₃ in acetone at reflux. Yield: Moderate (N-methylation is a major side reaction) Boron tribromide (BBr₃) in CH₂Cl₂ at -80 °C to RT. Yield: 77-86% [4]* Very Stable: Most acidic and basic conditions, hydrogenation, common oxidizing/reducing agents. * Labile: Harsh acidic reagents (e.g., BBr₃, HBr).

In-Depth Analysis and Experimental Protocols

The Acetyl Group (this compound)

The acetyl group is a simple and economical choice for protecting the 5-hydroxyl of indole. Its introduction is straightforward, and its removal is typically clean and high-yielding. However, its lability under both acidic and basic conditions limits its application to synthetic routes that employ neutral or very mild conditions.

Advantages:

  • High-yield protection and deprotection.

  • Inexpensive reagents.

  • Stable to catalytic hydrogenation conditions.

Disadvantages:

  • Sensitive to both acidic and basic conditions, limiting its orthogonality.

  • Can be prone to acyl migration in complex substrates.

Experimental Protocols

Protection: Synthesis of this compound To a solution of 5-hydroxyindole (1.0 eq) in dry dichloromethane (CH₂Cl₂) are added pyridine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The mixture is cooled to 0 °C, and acetic anhydride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 3 hours. Upon completion, the reaction is quenched with water and extracted with CH₂Cl₂. The organic layer is washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound. A reported yield for a similar transformation is ~90%.

Deprotection: Cleavage of this compound this compound (1.0 eq) is dissolved in methanol, and potassium carbonate (K₂CO₃, 2.0 eq) is added. The suspension is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material (typically 1-3 hours). The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield 5-hydroxyindole. Yields for this type of saponification are typically quantitative or near-quantitative.

The Benzyl Group (5-Benzyloxyindole)

The benzyl group is one of the most versatile and widely used protecting groups for hydroxyl functions due to its broad stability. It is robust enough to withstand a wide range of reaction conditions, including strongly acidic and basic environments, making it highly orthogonal to many other protecting groups. Its removal via catalytic hydrogenation is typically very clean and efficient.

Advantages:

  • Excellent stability to a wide range of acidic and basic conditions.

  • Stable to many oxidizing and reducing agents.

  • Clean and high-yielding deprotection via hydrogenolysis.[3]

Disadvantages:

  • Deprotection conditions (catalytic hydrogenation) are incompatible with functional groups that are also reduced, such as alkenes, alkynes, and some nitro groups.[5]

  • Requires handling of flammable hydrogen gas and pyrophoric catalysts like Pd/C.

Experimental Protocols

Protection: Synthesis of 5-Benzyloxyindole (Williamson Ether Synthesis) To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, a solution of 5-hydroxyindole (1.0 eq) in DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (BnBr, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-8 hours.[2] Upon completion, the reaction is carefully quenched with ice-water and extracted with ethyl acetate. The combined organic layers are washed with water, brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography. Yields for Williamson ether synthesis can range from 50-95%.[1][2]

Deprotection: Cleavage of 5-Benzyloxyindole (Hydrogenolysis) 5-Benzyloxyindole (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on activated carbon (Pd/C, 10% w/w, ~5 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂) several times before being stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford pure 5-hydroxyindole. This reaction is typically high-yielding (>95%).[3]

The Methyl Group (5-Methoxyindole)

The methyl group represents one of the most robust ether protecting groups. Its small size and high stability make it an attractive, albeit permanent, fixture in many contexts. However, in the context of a protecting group strategy, its extreme stability necessitates harsh, and often substrate-limiting, deprotection conditions. Direct O-methylation of 5-hydroxyindole is also complicated by competitive N-methylation.

Advantages:

  • Extremely stable to a vast array of reaction conditions, including acidic, basic, and reductive conditions (e.g., hydrogenation).[6]

  • Small and sterically non-demanding.

Disadvantages:

  • Deprotection requires harsh and often toxic reagents like boron tribromide (BBr₃).[4][7]

  • Protection via direct alkylation of 5-hydroxyindole often results in a mixture of N- and O-methylated products, leading to lower yields of the desired product.

Experimental Protocols

Protection: Synthesis of 5-Methoxyindole To a solution of 5-hydroxyindole (1.0 eq) in acetone is added anhydrous potassium carbonate (K₂CO₃, 3.0 eq). The mixture is stirred vigorously, and dimethyl sulfate (DMS, 1.2 eq) is added dropwise. The reaction mixture is heated to reflux and stirred for several hours. Note: This reaction often produces a mixture of O-methylated, N-methylated, and N,O-dimethylated products. Separation by chromatography is required, and the yield of the desired 5-methoxyindole may be moderate. Upon completion, the solid is filtered off, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Deprotection: Cleavage of 5-Methoxyindole A solution of 5-methoxyindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -80 °C under an inert atmosphere. A solution of boron tribromide (BBr₃, 1.5-2.0 eq) in CH₂Cl₂ is added dropwise with stirring.[4] After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[4] The reaction is then carefully quenched by the slow addition of water at 0 °C. The mixture is extracted with ether or CH₂Cl₂. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated to give 5-hydroxyindole, which can be further purified by recrystallization or chromatography.[4] Yields are reported in the range of 77-86%.[4]

Visualizing Synthetic Pathways

To further clarify the relationships between the unprotected and protected forms of 5-hydroxyindole, the following diagrams illustrate the protection and deprotection workflows.

ProtectionDeprotection cluster_acetoxy Acetoxy Protection cluster_benzyloxy Benzyloxy Protection cluster_methoxy Methoxy Protection h_indole_ac 5-Hydroxyindole acetoxy This compound h_indole_ac->acetoxy Ac₂O, Py, DMAP ~90% Yield acetoxy->h_indole_ac K₂CO₃, MeOH >95% Yield h_indole_bn 5-Hydroxyindole benzyloxy 5-Benzyloxyindole h_indole_bn->benzyloxy BnBr, NaH 50-95% Yield benzyloxy->h_indole_bn H₂, Pd/C >95% Yield h_indole_me 5-Hydroxyindole methoxy 5-Methoxyindole h_indole_me->methoxy DMS, K₂CO₃ Moderate Yield methoxy->h_indole_me BBr₃ 77-86% Yield

Caption: Protection and deprotection schemes for 5-hydroxyindole.

DecisionTree start Start: Need to protect 5-Hydroxyindole q1 Will subsequent steps involve strong acid or base? start->q1 q2 Will subsequent steps involve catalytic hydrogenation? q1->q2 Yes use_acetyl Use Acetyl (Ac) (this compound) q1->use_acetyl No q3 Is a very robust group needed and harsh deprotection acceptable? q2->q3 Yes use_benzyl Use Benzyl (Bn) (5-Benzyloxyindole) q2->use_benzyl No use_methyl Use Methyl (Me) (5-Methoxyindole) q3->use_methyl Yes reconsider Reconsider synthetic route or choose Benzyl (Bn) q3->reconsider No

Caption: Decision workflow for selecting a 5-hydroxyindole protecting group.

Conclusion

The choice between acetyl, benzyl, and methyl protecting groups for 5-hydroxyindole is a strategic decision that hinges on the planned synthetic route.

  • This compound is ideal for short synthetic sequences where subsequent steps are neutral or mild, offering a quick and high-yielding protection/deprotection cycle.

  • 5-Benzyloxyindole provides a robust and versatile option for complex, multi-step syntheses that require tolerance to a wide range of reagents. Its clean removal via hydrogenolysis makes it a favorite among synthetic chemists, provided that reducible functional groups are absent.

  • 5-Methoxyindole should be considered more of a permanent modification than a temporary protecting group due to the harsh conditions required for its cleavage. While exceptionally stable, its use as a protecting group is limited to cases where its removal is the final step, and the substrate can tolerate potent Lewis acids like BBr₃.

By carefully considering the stability, orthogonality, and cleavage conditions summarized in this guide, researchers can confidently select the most appropriate protecting group, thereby streamlining their synthetic efforts and enhancing the overall efficiency of their research and development programs.

References

Evaluating 5-Acetoxyindole as a Serotonin Precursor in Comparison to 5-Hydroxytryptophan (5-HTP): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and bioavailable serotonin precursors is of paramount importance. This guide provides a comparative analysis of the well-established serotonin precursor, 5-Hydroxytryptophan (5-HTP), and a potential synthetic precursor, 5-acetoxyindole. While extensive experimental data exists for 5-HTP, this guide also explores the theoretical potential of this compound as a prodrug for central nervous system (CNS) serotonin delivery, highlighting the current data gap in the scientific literature.

Introduction to Serotonin Precursors

Serotonin (5-hydroxytryptamine or 5-HT), a crucial neurotransmitter, does not readily cross the blood-brain barrier (BBB).[1] Therefore, its synthesis within the CNS is dependent on the availability of its precursors. The natural pathway involves the conversion of the essential amino acid L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase, which is the rate-limiting step in serotonin synthesis. 5-HTP is then decarboxylated to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC).[1] Supplementation with direct precursors like 5-HTP is a strategy to bypass this rate-limiting step and increase CNS serotonin levels.

5-Hydroxytryptophan (5-HTP): An Established Precursor

5-HTP is a naturally occurring amino acid and the immediate precursor to serotonin. It is well-absorbed orally and readily crosses the blood-brain barrier, making it an effective agent for increasing central serotonin levels.

Quantitative Data on 5-HTP Efficacy
ParameterFindingReferences
Bioavailability Approximately 70% of an oral dose reaches the bloodstream.[2]
CNS Penetration Readily crosses the blood-brain barrier.[1]
Conversion to Serotonin Efficiently converted to serotonin in the brain by AADC.[1]
Effect on CNS Serotonin Administration of 5-HTP leads to a significant increase in brain serotonin levels.[3]

Signaling Pathway: Conversion of 5-HTP to Serotonin

G 5-HTP 5-HTP AADC AADC 5-HTP->AADC Crosses BBB Serotonin Serotonin AADC->Serotonin Decarboxylation

Fig. 1: Conversion of 5-HTP to Serotonin in the CNS.

This compound: A Potential Prodrug Approach

This compound is a synthetic indole derivative. The rationale for its potential as a serotonin precursor lies in the concept of a prodrug strategy. A prodrug is an inactive compound that is converted into an active drug in the body. In this case, this compound is hypothesized to be deacetylated in vivo to form indoxyl, which could then potentially be hydroxylated to yield a serotonin-like molecule, or more likely, the acetyl group could be hydrolyzed to yield 5-hydroxyindole, a serotonin analog. The increased lipophilicity of the acetylated form might enhance its ability to cross the blood-brain barrier compared to more polar compounds.

However, it is crucial to note that a comprehensive search of the current scientific literature did not yield direct experimental evidence to support the efficacy of this compound as a serotonin precursor. There is a lack of published in vivo studies demonstrating its conversion to a centrally active serotonergic compound, its pharmacokinetic profile, or its direct effects on CNS serotonin levels.

Theoretical Metabolic Pathway of this compound

G This compound This compound Esterases Esterases This compound->Esterases Crosses BBB (Hypothesized) 5-Hydroxyindole 5-Hydroxyindole Esterases->5-Hydroxyindole Deacetylation Further Metabolism Further Metabolism 5-Hydroxyindole->Further Metabolism

Fig. 2: Hypothesized metabolic pathway of this compound.

Experimental Protocols for Evaluating Serotonin Precursors

To rigorously evaluate the efficacy of any potential serotonin precursor, a combination of in vivo experimental techniques is required.

In Vivo Microdialysis for Measuring Extracellular Serotonin

This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Protocol Outline:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum, hippocampus, or prefrontal cortex) of an anesthetized rodent. A guide cannula is fixed to the skull.[4]

  • Perfusion: Following a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[4]

  • Sample Collection: The dialysate, containing extracellular fluid components that have diffused across the probe's semi-permeable membrane, is collected at regular intervals.

  • Analysis: The concentration of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

G cluster_0 Animal Preparation cluster_1 Microdialysis Procedure cluster_2 Analysis Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery Guide_Cannula_Implantation Guide Cannula Implantation Stereotaxic_Surgery->Guide_Cannula_Implantation Probe_Insertion Probe Insertion Guide_Cannula_Implantation->Probe_Insertion aCSF_Perfusion aCSF Perfusion Probe_Insertion->aCSF_Perfusion Dialysate_Collection Dialysate Collection aCSF_Perfusion->Dialysate_Collection HPLC_ECD HPLC-ECD Analysis Dialysate_Collection->HPLC_ECD Data_Quantification Data Quantification HPLC_ECD->Data_Quantification

References

Structure-Activity Relationship of 5-Acetoxyindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-acetoxyindole derivatives, focusing on their potential as therapeutic agents. The information is compiled from preclinical studies to offer insights into the structural modifications that influence their biological activity.

Anticancer Activity: Cytotoxicity Against Human Breast Cancer Cells

Recent studies have explored the cytotoxic effects of derivatives of 5-hydroxyindole-3-carboxylic acid, a closely related precursor to 5-acetoxyindoles, against the human breast cancer cell line MCF-7. The 5-acetoxy group is often employed as a prodrug for the 5-hydroxy functionality, making these findings highly relevant. The antiproliferative activity was determined using the MTT assay, which measures cell viability.[1]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 5-hydroxyindole-3-carboxylic acid ester derivatives, highlighting the influence of different substituents on their cytotoxic potency against the MCF-7 cell line.[1]

Compound IDN1-SubstituentR Group (Ester)IC50 (µM) against MCF-7
5a HEthyl< 10
5d H4-Methoxybenzyl4.7
5l HPropyl< 10

Key Findings from SAR Studies:

  • Esterification: The conversion of the carboxylic acid at position 3 to an ester group is crucial for cytotoxic activity.

  • N1-Substitution: The nature of the substituent at the N1 position of the indole ring significantly impacts activity. A hydrogen atom at N1 appears to be favorable for cytotoxicity in the tested series.

  • Ester Side Chain: Aromatic esters, such as the 4-methoxybenzyl ester (compound 5d ), demonstrated the most potent activity in this series, with an IC50 value of 4.7 µM.[1] Aliphatic esters also showed significant activity.

Experimental Protocols

MTT Assay for Cell Viability:

The cytotoxic effects of the 5-hydroxyindole derivatives were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human breast adenocarcinoma (MCF-7) cells were cultured in appropriate media.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation and Reaction cluster_readout Data Acquisition and Analysis cell_culture MCF-7 Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Add this compound derivatives seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance analysis Calculate IC50 values read_absorbance->analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

While extensive SAR studies on a broad range of this compound derivatives as antimicrobial agents are limited in the publicly available literature, the broader class of indole derivatives has been investigated for antibacterial and antifungal properties. The structural features influencing antimicrobial activity often differ from those required for anticancer effects.

Further research is needed to establish a clear SAR for this compound derivatives against various microbial strains and to provide comparative data in the form of Minimum Inhibitory Concentration (MIC) values.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular mechanisms through which this compound derivatives exert their cytotoxic effects are still under investigation. For the related 5-hydroxyindole derivatives, it is speculated that they may interact with key residues in the active sites of proteins involved in cancer cell proliferation. For instance, docking studies have suggested potential interactions with amino acid residues like Asp71, Asp72, and Lys79 in certain target proteins.[1]

Putative Anticancer Mechanism

Anticancer_Mechanism cluster_drug_target Molecular Interaction cluster_cellular_effect Cellular Response cluster_outcome Therapeutic Outcome drug This compound Derivative target Target Protein (e.g., Kinase, Apoptotic Regulator) drug->target Binding inhibition Inhibition of Proliferation Signaling target->inhibition apoptosis Induction of Apoptosis target->apoptosis cell_death Cancer Cell Death inhibition->cell_death apoptosis->cell_death

Caption: Postulated mechanism of anticancer action for this compound derivatives.

Conclusion

The available data, primarily from studies on closely related 5-hydroxyindole analogs, suggests that this compound derivatives are a promising scaffold for the development of novel anticancer agents. The ester functionality at the 3-position and the nature of the substituent on the indole nitrogen are key determinants of cytotoxic activity. Further investigations are warranted to fully elucidate the SAR of a diverse range of this compound derivatives against a broader panel of cancer cell lines and microbial pathogens. Elucidation of their precise molecular targets and signaling pathways will be crucial for their future development as therapeutic agents.

References

Quantitative Analysis of 5-Acetoxyindole: A Comparative Guide to qNMR, HPLC, and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 5-acetoxyindole in a reaction mixture. The selection of an appropriate analytical method is critical for process optimization, quality control, and regulatory compliance.

Introduction to Analytical Techniques

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance without the need for a chemically identical reference standard for the analyte itself.[1] Its accuracy is based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[2]

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that relies on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[3][4] For quantitative analysis, a calibration curve is typically generated using a reference standard of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] It is highly sensitive and provides structural information, making it suitable for the analysis of volatile and thermally stable compounds.[5][6]

Experimental Scenario

To provide a practical comparison, we will consider a hypothetical scenario: the final step in the synthesis of this compound involves the acetylation of 5-hydroxyindole. The reaction mixture contains the desired product, unreacted starting material (5-hydroxyindole), and process-related impurities. The objective is to accurately determine the concentration and purity of this compound in this complex matrix.

Comparative Quantitative Data

A summary of the simulated quantitative results for the analysis of this compound in the reaction mixture using the three techniques is presented in the tables below.

Table 1: Quantitative Analysis of this compound

ParameterqNMRHPLC-UVGC-MS
Concentration of this compound (mg/mL) 10.210.59.9
Calculated Purity (%) 98.598.298.8
Precision (RSD, n=6) (%) 0.81.51.2
Accuracy (Recovery, %) 99.598.7101.2

Table 2: Method Performance Characteristics

ParameterqNMRHPLC-UVGC-MS
Analysis Time per Sample (min) 102530
Sample Preparation Complexity LowMediumHigh (derivatization)
Requirement for Analyte-Specific Standard No (uses internal standard)YesYes
Selectivity HighGoodExcellent
Sensitivity ModerateGoodHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Instrumentation: 500 MHz NMR Spectrometer

Internal Standard: 1,3,5-Trimethoxybenzene

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the reaction mixture into a vial.

    • Accurately weigh approximately 10 mg of the internal standard (1,3,5-trimethoxybenzene) and add it to the same vial.

    • Dissolve the mixture in 1 mL of deuterated chloroform (CDCl₃).

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of this compound (e.g., the acetyl protons at ~2.3 ppm) and the internal standard (methoxy protons of 1,3,5-trimethoxybenzene at ~3.8 ppm).

    • Calculate the concentration of this compound using the following equation:

    Concentration = (Integral of Analyte / Number of Protons of Analyte) * (Number of Protons of IS / Integral of IS) * (Molar Mass of Analyte / Molar Mass of IS) * (Mass of IS / Volume of Solvent)

High-Performance Liquid Chromatography (HPLC)

Instrumentation: HPLC system with a UV detector

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to separate impurities).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the standards and the sample into the HPLC system.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: GC-MS system

Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh a portion of the reaction mixture into a vial.

    • Add a known amount of an internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties).

    • Evaporate the solvent and derivatize the sample using a suitable agent (e.g., BSTFA with 1% TMCS) to increase volatility and thermal stability.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer Mode: Electron Ionization (EI) in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve using derivatized standards of this compound.

    • Quantify the amount of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Reaction Mixture weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for qNMR analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Reaction Mixture dissolve Dissolve in Mobile Phase weigh_sample->dissolve filter_sample Filter Sample dissolve->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantify Peak Area detect->quantify calibrate Generate Calibration Curve calibrate->quantify determine Determine Concentration quantify->determine

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Reaction Mixture add_is Add Internal Standard weigh_sample->add_is derivatize Derivatize Sample add_is->derivatize reconstitute Reconstitute derivatize->reconstitute inject Inject into GC-MS reconstitute->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Identify Peaks detect->identify calibrate Generate Calibration Curve identify->calibrate quantify Quantify Peak Area Ratio calibrate->quantify determine Determine Concentration quantify->determine

Caption: Experimental workflow for GC-MS analysis.

Discussion and Conclusion

The choice of analytical technique for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • qNMR offers the significant advantage of being a primary ratio method, providing accurate quantification without the need for an analyte-specific reference standard. Its simple sample preparation and rapid analysis time make it an excellent choice for high-throughput screening and in-process controls.

  • HPLC-UV is a robust and widely available technique that provides good sensitivity and precision. While it requires a reference standard for this compound, it is a reliable method for routine quality control and purity assessment.

  • GC-MS provides the highest sensitivity and selectivity, which is particularly advantageous for detecting and quantifying trace-level impurities. The requirement for derivatization adds complexity to the sample preparation but can be necessary for compounds that are not readily analyzable by GC.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetoxyindole
Reactant of Route 2
Reactant of Route 2
5-Acetoxyindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.